N-(4-Methoxy-2-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEGALJODPBPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059499 | |
| Record name | 2'-Nitro-p-acetanisidide | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-81-3 | |
| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Nitro-p-acetanisidide | |
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| Record name | Acetamide, N-(4-methoxy-2-nitrophenyl)- | |
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| Record name | 2'-Nitro-p-acetanisidide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methoxy-2'-nitroacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.958 | |
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| Record name | N-(4-Methoxy-2-nitrophenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Y2T3YQX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with the chemical formula C₉H₁₀N₂O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological context. The compound is of interest as an intermediate in organic synthesis and due to its potential biological activities, including its formation from the reaction of related analgesic compounds with cellular oxidants. This document is intended to serve as a foundational resource for professionals in research and drug development.
Chemical and Physical Properties
This compound is a yellow solid at room temperature. Its core structure consists of a phenyl ring substituted with a methoxy group, a nitro group, and an acetamide group. The spatial arrangement of these substituents leads to a non-planar molecular geometry. The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane to varying degrees due to steric hindrance.[1] An intramolecular hydrogen bond exists between the amide proton and an oxygen atom of the ortho-nitro group.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 119-81-3 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | 117-118 °C | [2] |
| Physical Form | Yellow Solid | |
| Purity | 98% (typical) | |
| Storage Temperature | 0-5 °C |
Synthesis
This compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-methoxy-2-nitroaniline (20 mmol, 3.36 g)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (24 mmol, 2.46 g)
-
Deionized water
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum to remove the solvent.
-
Purify the resulting residue by recrystallizing it twice from an aqueous solution.
-
Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| Mass Spectrometry | Molecular Ion (M+): 210 m/z |
| Infrared (IR) Spectroscopy | Key absorptions indicating the presence of N-H, C=O, C-N, and NO₂ functional groups. |
| ¹H NMR Spectroscopy | Data not readily available in the public domain. |
| ¹³C NMR Spectroscopy | Data not readily available in the public domain. |
Biological Context and Potential Applications
While this compound itself is not a widely studied therapeutic agent, it belongs to the 4-alkoxyacetanilide class of compounds, which includes the well-known analgesic, acetaminophen (N-(4-hydroxyphenyl)acetamide).[1] Research in this area suggests that nitrated derivatives of these compounds can be formed in vivo through non-enzymatic pathways involving cellular oxidants.
Interaction with Cellular Oxidants
Studies on related compounds like 4-hydroxyacetanilide have shown that they can react with cellular oxidants such as hypochlorite and peroxynitrite (ONOO⁻) to form nitrated and chlorinated products.[1] It is suspected that this compound or its positional isomers may be formed through similar reactions from 4-methoxyacetanilide under conditions of oxidative stress.[1] The reaction with peroxynitrite, particularly in the presence of carbon dioxide, generates reactive species like nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻), which can lead to the nitration of aromatic compounds.[3][4]
Caption: Formation of nitrated acetanilides via cellular oxidants.
Potential Applications
-
Intermediate in Organic Synthesis: The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.
-
Research in Toxicology and Drug Metabolism: As a potential metabolite of other 4-alkoxyacetanilides, this compound is relevant for studies on the toxicology and metabolism of this class of drugs, particularly under conditions of oxidative stress.
-
Antimicrobial Research: While not extensively studied, derivatives of N-phenylacetamides have shown a wide range of biological activities, and there is some indication that derivatives of this compound may possess antimicrobial properties.[5][6] Further research is needed to explore this potential.
Conclusion
This compound is a well-characterized compound with established synthetic routes and a growing body of information regarding its physicochemical properties. While its direct therapeutic applications have not been extensively explored, its role as a potential in vivo metabolite of other drugs and as a synthetic intermediate makes it a compound of significant interest to the scientific community. Further research, particularly in obtaining comprehensive spectroscopic data (¹H and ¹³C NMR) and exploring its biological activities, will be crucial in fully elucidating its potential in drug development and other scientific disciplines.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide (CAS 119-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide, with CAS number 119-81-3, is a nitro-substituted aromatic acetamide derivative.[1] It serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, adhering to specified formatting for clarity and accessibility by a scientific audience.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[2] Its molecular structure features a methoxy group para to the acetamide group and a nitro group in the ortho position, which dictates its chemical reactivity and physical properties.[1] Crystallographic studies have shown the molecule to be significantly non-planar.[3][4] The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane.[3][4] An intramolecular hydrogen bond is observed between the amide proton and an oxygen atom of the ortho-nitro group.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 119-81-3 | [6] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][6] |
| Molecular Weight | 210.19 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-methoxy-2'-nitroacetanilide, 4-Acetamido-3-nitroanisole, 2'-Nitro-p-acetanisidide | [2][3][6] |
| Physical Form | Yellow Solid | [2] |
| Melting Point | 117-118 °C | [3][5][6] |
| Purity | ≥98% (Commercially available) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Source |
| Mass Spectrum (EI) | Molecular Ion [M]+: m/z 210 (22.1% rel. abundance). Key Fragments: m/z 168 (100%), 153 (28.7%), 122 (40.0%), 43 (39.9%). | [7] |
| Infrared (IR) Spectroscopy | Key IR bands observed at 1678 cm⁻¹ (C=O) and 1613 cm⁻¹ (NO₂). | [1] |
| Crystallography | Crystal System: Monoclinic. Space Group: P21/n. | [3] |
Synthesis and Experimental Protocols
The most common synthesis route for this compound is the acetylation of 4-methoxy-2-nitroaniline.[1][3]
Experimental Protocol: Acetylation of 4-Methoxy-2-nitroaniline[1][3]
Materials:
-
4-Methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Acetic anhydride (2.46 g, 24 mmol)
-
Glacial acetic acid (30 mL)
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (3.36 g, 20 mmol) in 30 mL of glacial acetic acid.
-
To this solution, add acetic anhydride (2.46 g, 24 mmol).
-
Stir the reaction mixture continuously at room temperature (25°C) for 18 hours.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, dry the mixture under vacuum to remove the solvent.
-
Purify the crude product by recrystallization from an aqueous solution to yield yellow crystalline solids.[1][3]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Acetamide, N-(4-methoxy-2-nitrophenyl)- [webbook.nist.gov]
- 3. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 7. 4-METHOXY-2-NITROACETANILIDE(119-81-3) IR Spectrum [m.chemicalbook.com]
N-(4-Methoxy-2-nitrophenyl)acetamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxy-2-nitrophenyl)acetamide, with CAS Number 119-81-3, is a nitro-substituted aromatic acetamide derivative.[1] It serves as a key intermediate in the synthesis of various heterocyclic systems, including thiadiazoles, piperazinediones, and quinoxalines, making it a valuable building block in medicinal and organic chemistry.[1] Structurally, the molecule features a central phenyl ring with a methoxy group at the para-position and a nitro group at the ortho-position relative to the acetamide moiety.[1] This substitution pattern contributes to its distinct electronic and steric properties.[1] Crystallographic studies have revealed a significantly non-planar geometry due to intramolecular steric effects and hydrogen bonding.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and a visualization of its structural characteristics.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 119-81-3 | [1][3][4] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [1][3] |
| Physical Property | Value | Source(s) |
| Appearance | Yellow to orange to brown crystals or powder. | [3] |
| Melting Point | 117-118 °C | [4][5] |
| Boiling Point | 433.8 °C at 760 mmHg | [5] |
| Density | 1.327 g/cm³ | [5] |
| Flash Point | 216.1 °C | [5] |
| Vapor Pressure | 9.99E-08 mmHg at 25 °C | [5] |
| Storage Temperature | 0-5 °C |
Structural and Crystallographic Data
X-ray diffraction analysis reveals that this compound is significantly non-planar. The deviation from planarity is described by the torsion angles of the substituent groups relative to the central phenyl ring.[2][6] An intramolecular N—H⋯O hydrogen bond is observed between the acetamido NH group and an oxygen atom of the nitro group.[2][6]
| Crystallographic Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| Methoxy Group Torsion Angle (C—C—O—C) | 6.1 (5)° | [2][6] |
| Nitro Group Torsion Angle (O—N—C—C) | -12.8 (5)° | [2] |
| Acetamido Group Torsion Angle (C—N—C—C) | 25.4 (5)° | [2][6] |
Chemical Reactivity
This compound can undergo several types of chemical reactions:
-
Oxidation: It can be oxidized to form other nitrated products when reacted with cellular oxidants like hypochlorite and peroxynitrite.[1]
-
Reduction: The nitro group can be reduced to form the corresponding amine, a common transformation in the synthesis of more complex molecules.[1]
-
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and methoxy groups.[1]
Experimental Protocols
Synthesis of this compound
The compound is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1][2][6]
Materials:
Procedure:
-
A solution of 4-methoxy-2-nitroaniline in glacial acetic acid is prepared.[2]
-
Acetic anhydride is added to the solution.[2]
-
The reaction mixture is stirred continuously for 18 hours at room temperature.[1][2]
-
After the reaction is complete, the mixture is dried under vacuum to remove the solvent.[1][2]
-
The resulting residue, crude this compound, is purified by recrystallization twice from an aqueous solution.[2][7]
-
Single crystals, appearing as yellow laths, can be grown by slow cooling of a hot, nearly saturated aqueous solution of the purified compound.[2][7]
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Molecular Structure Relationships
This diagram shows the non-planar relationship between the substituents and the central phenyl ring, as defined by their respective torsion angles from crystallographic data.
Caption: Torsional angles of substituents on the phenyl ring.
References
- 1. This compound | 119-81-3 | Benchchem [benchchem.com]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Methoxy-2'-nitroacetanilide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
IUPAC name for N-(4-Methoxy-2-nitrophenyl)acetamide
An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a nitro-substituted aromatic acetamide derivative, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reported biological activities. The document details experimental protocols for its synthesis and potential biological evaluation, and presents available quantitative data in a structured format. Furthermore, it visualizes key processes, including its synthesis workflow and a plausible mechanism of action, to support further research and development efforts.
Chemical and Physical Properties
This compound is characterized by a molecular structure featuring a methoxy group at the para position and a nitro group at the ortho position relative to the acetamide moiety on the phenyl ring. These functional groups are critical to its chemical reactivity and biological interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 119-81-3 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Physical Form | Yellow Crystalline Solid | [1] |
| Melting Point | 117-118 °C | [3] |
| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [1][2] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| a (Å) | 14.8713 (7) | [4] |
| b (Å) | 3.9563 (2) | [4] |
| c (Å) | 17.2057 (9) | [4] |
| β (º) | 114.051 (3) | [4] |
| Volume (ų) | 924.44 (8) | [4] |
| Z | 4 | [4] |
Synthesis
The primary method for the synthesis of this compound is through the acetylation of 4-methoxy-2-nitroaniline.[1][4][5][6]
Experimental Protocol: Synthesis of this compound
Materials:
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.[4][5][6]
-
To this solution, add 2.46 g (24 mmol) of acetic anhydride.[4][5][6]
-
Stir the reaction mixture continuously at room temperature (25°C) for 18 hours.[4][5][6]
-
After the reaction is complete, dry the mixture under a vacuum to remove the solvent.[5][6]
-
Purify the crude product by recrystallization from an aqueous solution to yield yellow crystalline solids.[1][5][6]
Biological Activity and Mechanism of Action
This compound has been identified as a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Mechanism of Action
The mechanism of action for this compound is believed to involve its interaction with cellular oxidants such as hypochlorite and peroxynitrite.[1] These interactions can lead to the formation of nitrated and chlorinated products, which may subsequently affect various molecular targets and pathways within biological systems.[1] The nitro group, in particular, is thought to be crucial for inducing apoptosis in cancer cells through mechanisms that may involve oxidative stress and DNA damage.[1]
Proposed Experimental Protocols for Biological Evaluation
The following protocols are based on standard methodologies for assessing the biological activities of novel compounds and can be adapted for this compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium (ensure final DMSO concentration is <0.5%).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Gram-positive and Gram-negative bacteria)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plate at 35°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the compound's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
This compound is a compound with a well-defined synthesis and interesting potential in the field of medicinal chemistry. While its biological activities are reported, further in-depth studies are required to quantify its efficacy and elucidate the specific molecular pathways it modulates. The protocols and data presented in this guide offer a foundational framework for researchers and drug development professionals to advance the understanding and potential applications of this compound.
References
- 1. This compound | 119-81-3 | Benchchem [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of N-(4-Methoxy-2-nitrophenyl)acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxy-2-nitrophenyl)acetamide is a substituted aromatic acetamide that holds promise as a versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring, imparts distinct electronic and steric properties that make it an attractive starting point for the synthesis of novel bioactive compounds. Research into acetamide derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of action of derivatives based on the this compound core structure. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Synthesis of this compound and Its Derivatives
The foundational compound, this compound, is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline. This reaction is commonly carried out using acetic anhydride in a suitable solvent like glacial acetic acid. The reaction mixture is stirred for an extended period at room temperature, and the product can be purified by recrystallization.[1][2]
This core structure serves as a key intermediate for the synthesis of a variety of heterocyclic compounds, such as quinazolinones and thiadiazoles, which have demonstrated significant biological activities. The synthesis of these derivatives often involves the chemical modification of the functional groups present on the this compound scaffold.
Potential Biological Activities
Anticancer Activity
Derivatives of this compound, particularly quinazolinone analogs, have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Data Presentation: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative quinazolinone acetamide derivatives against several human cancer cell lines. These compounds, while not direct derivatives of this compound, are structurally related and provide insight into the potential anticancer efficacy of this class of molecules.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 5f | SiHA (Cervical) | 1.09 ± 0.04 | Doxorubicin | 1.01 ± 0.03 |
| MCF-7 (Breast) | 1.15 ± 0.05 | 1.10 ± 0.04 | ||
| 5g | SiHA (Cervical) | 1.12 ± 0.03 | Doxorubicin | 1.01 ± 0.03 |
| MCF-7 (Breast) | 1.19 ± 0.06 | 1.10 ± 0.04 | ||
| 11g | MCF-7 (Breast) | 19.3 ± 1.5 | Doxorubicin | Not Reported |
| HeLa (Cervical) | 25.1 ± 2.1 |
Data for compounds 5f and 5g are from a study on quinazolinone acetamides.[1] Data for compound 11g is from a study on quinazolinone derivatives with substituted quinoxalindione.[3]
Signaling Pathways in Anticancer Activity
The anticancer activity of many acetamide derivatives is linked to their ability to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase cascades.
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating a 1,3,4-thiadiazole moiety, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Data Presentation: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a series of 1,3,4-thiadiazole derivatives against various microbial strains. These derivatives, synthesized from precursors related to the core topic, highlight the potential for developing potent antimicrobial agents from this chemical class.
| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | G. candidum (MIC, µg/mL) |
| 4c | >25 | 0.12 | >25 | >25 | >25 | >25 |
| 8b | >25 | >25 | >25 | >25 | 7.81 | >25 |
| 9a | >25 | 0.12 | >25 | >25 | >25 | >25 |
| 9b | 1.95 | >25 | >25 | >25 | 0.9 | 0.08 |
Data from a study on the antimicrobial activity of novel 1,3,4-thiadiazole derivatives.[2]
Enzyme Inhibition
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. For instance, the quinazoline scaffold is a known pharmacophore in kinase inhibitors, which are a major class of anticancer drugs. These inhibitors typically target the ATP-binding site of kinases, thereby blocking downstream signaling pathways involved in cell proliferation and survival. While specific data for this compound derivatives as enzyme inhibitors is limited, the potential for this activity warrants further investigation.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Dry the mixture under vacuum to remove the solvent.
-
Purify the resulting this compound by recrystallization from an aqueous solution.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.
Materials:
-
6-well plates
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24-48 hours.
-
Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of a compound on the cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cells
-
Test compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Derivatives of this core structure, particularly quinazolinones and thiadiazoles, have demonstrated significant potential as anticancer and antimicrobial agents. The provided data and experimental protocols offer a framework for the synthesis, evaluation, and mechanistic study of new compounds based on this promising chemical entity. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy testing, is warranted to fully explore the therapeutic potential of this class of compounds.
References
- 1. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
N-(4-Methoxy-2-nitrophenyl)acetamide: A Technical Guide on its Mechanism of Action with Cellular Oxidants
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with potential biological activities linked to its interaction with cellular oxidants.[1] This technical guide delineates the current understanding of its mechanism of action, focusing on its reactions with reactive oxygen and nitrogen species (RONS). It provides a comprehensive overview of the experimental protocols used to characterize these interactions and the resulting cellular consequences. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development investigating the therapeutic potential and toxicological profile of this and related compounds.
Introduction
This compound, a derivative of 4-alkoxyacetanilides, has garnered interest due to the biological activities of its parent compounds. While the biotransformation of 4-alkoxyacetanilides is well-documented, the non-enzymatic reactions with cellular oxidants are an emerging area of study.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases.[3][4] Compounds that interact with and modulate the activity of cellular oxidants are therefore of significant therapeutic interest. This guide focuses on the chemical interactions of this compound with key cellular oxidants and the methodologies to study these processes.
Core Mechanism of Action: Interaction with Cellular Oxidants
The primary mechanism of action of this compound in a cellular context involves its direct reaction with cellular oxidants. The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring dictates its reactivity.[1]
Key cellular oxidants of interest include:
-
Hypochlorite (-OCl)/Hypochlorous acid (HOCl): Produced by myeloperoxidase, it is a potent oxidizing and chlorinating agent.
-
Peroxynitrite (ONOO⁻)/Peroxynitrous acid (ONOOH): Formed from the reaction of superoxide and nitric oxide, it is a powerful nitrating and oxidizing agent.[2]
The reaction of this compound with these oxidants leads to the formation of nitrated and chlorinated derivatives.[1][2] The interaction with peroxynitrite, particularly in the presence of carbon dioxide (CO2), can generate secondary reactive species such as nitrogen dioxide (•NO2) and carbonate radical (CO3•−), which then participate in the electrophilic nitration of the compound.[5][6]
Signaling Pathway and Reaction Scheme
The interaction of this compound with cellular oxidants can be depicted as a direct chemical reaction leading to modified products, which may then exert biological effects.
Caption: Reaction of this compound with cellular oxidants.
Quantitative Data Presentation
To thoroughly characterize the interaction of this compound with cellular oxidants, a series of quantitative assays are required. The following tables summarize the key data that should be generated.
Table 1: In Vitro Antioxidant Activity
| Assay Type | Oxidant/Radical | Parameter Measured | Example Standard | Expected Outcome for an Active Compound |
| DPPH Scavenging | 2,2-diphenyl-1-picrylhydrazyl | IC50 (µM) | Ascorbic Acid, Trolox | Low IC50 value indicates high scavenging activity |
| ABTS Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | TEAC (Trolox Equivalent Antioxidant Capacity) | Trolox | High TEAC value indicates high scavenging activity |
| FRAP | Ferric tripyridyltriazine complex (Fe³⁺-TPTZ) | Ferric Reducing Power (µM Fe²⁺ equivalents) | Ferrous Sulfate | High absorbance indicates strong reducing power |
| ORAC | Peroxyl radicals | ORAC Value (µmol TE/g) | Trolox | High ORAC value indicates high peroxyl radical scavenging |
Table 2: Cellular Oxidative Stress Modulation
| Assay Type | Cell Line | Inducer of Oxidative Stress | Parameter Measured | Expected Outcome |
| Cellular Antioxidant Activity (CAA) | e.g., HepG2, RAW 264.7 | AAPH | IC50 (µM) | Low IC50 indicates high intracellular antioxidant activity |
| ROS/RNS Detection | e.g., Macrophages, Endothelial cells | H₂O₂, LPS, tBOH | Fold change in fluorescence/luminescence | Reduction in signal indicates decreased ROS/RNS levels |
| Lipid Peroxidation (TBARS) | e.g., Hepatocytes | Fe²⁺/Ascorbate | Concentration of Malondialdehyde (MDA) (nmol/mg protein) | Decrease in MDA levels indicates inhibition of lipid peroxidation |
| Protein Carbonylation | e.g., Neuronal cells | Oxidative insult | Concentration of Protein Carbonyls (nmol/mg protein) | Decrease in carbonyl levels indicates protection against protein oxidation |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the compound's activity. The following sections provide protocols for key experiments.
Synthesis of this compound
This protocol is adapted from the literature for the synthesis of the title compound.[2]
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Vacuum evaporator
-
Recrystallization solvent (e.g., aqueous solution)
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (e.g., 20 mmol) in glacial acetic acid (e.g., 30 ml).
-
Add acetic anhydride (e.g., 24 mmol) to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum to remove the solvent.
-
Purify the resulting residue, this compound, by recrystallization from an appropriate aqueous solution to yield yellow crystalline solids.[1][2]
In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, measured spectrophotometrically.[7]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within a cell line.[7]
Protocol:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with various concentrations of this compound and the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
After an incubation period (e.g., 1 hour at 37°C), wash the cells to remove the excess compound and probe.[7]
-
Add the radical initiator AAPH to induce oxidative stress.[7]
-
Immediately measure the fluorescence kinetically over a set period (e.g., 1 hour) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~538 nm).[7]
-
Calculate the CAA value from the area under the curve of fluorescence versus time.
Experimental Workflow Diagram
The general workflow for assessing the antioxidant activity of a compound is a multi-step process.
Caption: General workflow for assessing antioxidant activity.
Conclusion
This compound interacts with cellular oxidants through direct chemical reactions, leading to its modification and the potential modulation of downstream biological pathways. A thorough investigation of its mechanism of action requires a combination of in vitro chemical assays and cell-based models to quantify its antioxidant potential and its effects on cellular oxidative stress. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this and similar compounds, which is essential for advancing their development as potential therapeutic agents. Further research should focus on identifying the specific nitrated and chlorinated products formed and elucidating their precise molecular targets and effects on cellular signaling.
References
- 1. This compound | 119-81-3 | Benchchem [benchchem.com]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.sg]
- 4. Oxidative & Cellular Stress | Cell Biolabs [cellbiolabs.com]
- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to N-(4-Methoxy-2-nitrophenyl)acetamide (CAS No. 119-81-3). The information is compiled from various safety data sheets and scientific publications to assist researchers and drug development professionals in its safe and effective use.
Chemical Identification and Physical Properties
This compound is a nitro-substituted aromatic acetamide derivative.[1] It is also known by other names such as 4'-Methoxy-2'-nitroacetanilide and 4-Acetamido-3-nitroanisole.[2]
| Property | Value | Source |
| CAS Number | 119-81-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Physical State | Yellow Solid / Crystalline Powder | [1][6] |
| Melting Point | 117-118 °C | [2] |
| Boiling Point | 349.7°C (rough estimate) | [6] |
| Flash Point | 216.1°C | [6] |
| Vapor Pressure | 9.99E-08 mmHg at 25°C | [6] |
| Solubility | Soluble in alcohol, chloroform, dilute acids, and alkalis. Does not mix well with water. | [7] |
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified as Harmful if swallowed (Acute toxicity, Oral: Category 4).[3]
GHS Label Elements:
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
Potential Health Effects:
-
Ingestion: Harmful if swallowed. Accidental ingestion may cause serious damage to health.[3][7]
-
Eye Contact: May cause eye irritation.[7]
-
Skin Contact: While not thought to have harmful health effects, it may cause inflammation and health damage following entry through wounds or abrasions.[7]
-
Inhalation: Not expected to produce adverse health effects or respiratory tract irritation.[7]
Toxicological and Ecotoxicological Data
A significant gap exists in the publicly available quantitative toxicological and ecotoxicological data for this compound. Safety Data Sheets consistently report "no data available" for key metrics such as LD50 (oral, dermal) and LC50 for aquatic life.
| Toxicity Data | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Toxicity to Fish | No data available[4] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available[4] |
| Toxicity to Algae | No data available[4] |
Due to the lack of specific data, caution should be exercised, and the compound should be handled as potentially hazardous.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the acetylation of 4-methoxy-2-nitroaniline.[2][3]
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
In a suitable reaction vessel, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.[2][3]
-
To this solution, add 2.46 g (24 mmol) of acetic anhydride.[2][3]
-
Allow the reaction mixture to stir continuously at room temperature for 18 hours.[2][3]
-
After the reaction is complete, dry the mixture under a vacuum.[2][3]
Purification by Recrystallization
The crude product from the synthesis can be purified by recrystallization.
Procedure:
-
Purify the residue obtained from the synthesis by recrystallizing it twice from an aqueous solution.[2][3]
-
Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[2][3]
Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Potential Biotransformation Pathway
Research suggests that this compound can be formed from the biotransformation of related 4-alkoxyacetanilides through reactions with cellular oxidants like peroxynitrite.[2][8] This pathway is significant in understanding the compound's potential in vivo formation and biological activity.
Caption: Potential biotransformation pathway of related compounds.
Safe Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated place.[6]
-
Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[2][4]
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
-
If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store apart from foodstuff containers or incompatible materials.[6]
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[2]
First-Aid Measures
-
If Inhaled: Move the victim into fresh air.[4]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[4]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[4]
-
If Swallowed: Rinse mouth with water.[4]
In all cases of exposure, seek medical attention if symptoms persist.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: No data available, but the product is considered stable under normal conditions.[7]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Avoid dust formation and sources of ignition.[2]
-
Incompatible Materials: Avoid contact with oxidizing agents.[7]
-
Hazardous Decomposition Products: No data available.
This technical guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. echemi.com [echemi.com]
- 5. This compound | 119-81-3 [sigmaaldrich.com]
- 6. N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Biotransformation of 4-Alkoxyacetanilides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the biotransformation of 4-alkoxyacetanilides, a class of compounds historically used as analgesics and antipyretics. Understanding the metabolic fate of these molecules is critical for drug design, toxicology assessment, and predicting drug-drug interactions. This document details the core metabolic pathways, the enzymes responsible, quantitative kinetic data, and the experimental protocols for studying their biotransformation.
Core Metabolic Pathways of 4-Alkoxyacetanilides
The biotransformation of 4-alkoxyacetanilides primarily occurs in the liver and involves two main competing pathways: O-dealkylation and N-hydroxylation . These Phase I reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2]
1. O-Dealkylation: This is the major metabolic route for most 4-alkoxyacetanilides, leading to the formation of acetaminophen (paracetamol) and a corresponding aldehyde.[1][3] This pathway is considered a detoxification route, as acetaminophen is the active analgesic metabolite.[3] The O-dealkylation is primarily mediated by CYP1A2, making substrates like phenacetin (4-ethoxyacetanilide) excellent probes for assessing CYP1A2 activity.[3][4] Other CYP isoforms, including CYP2C9, CYP2C19, CYP2D6, and CYP2E1, can also contribute to this reaction, particularly at higher substrate concentrations.[4]
2. N-Hydroxylation: This is a minor but toxicologically significant pathway that leads to the formation of a reactive N-hydroxy metabolite.[1][5] This intermediate can be further metabolized to form electrophilic species, such as N-acetyl-p-benzoquinone imine (NAPQI), which can covalently bind to cellular macromolecules, leading to hepatotoxicity and nephrotoxicity.[2][6] This pathway is also catalyzed by cytochrome P450 enzymes, with contributions from various isoforms.[5]
Following these initial oxidative steps, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion from the body.[1]
Quantitative Data on 4-Alkoxyacetanilide Biotransformation
The following tables summarize the available quantitative data on the biotransformation of 4-alkoxyacetanilides, with a focus on the model compound phenacetin.
Table 1: Michaelis-Menten Constants (Km) for Phenacetin O-Deethylation by Human CYP Isoforms
| CYP Isoform | Km (μM) | Reference(s) |
| CYP1A2 | 31 - 95 | [4][7][8][9] |
| CYP2A6 | 4098 | [4] |
| CYP2C9 | 566 | [4] |
| CYP2C19 | 656 | [4] |
| CYP2D6 | 1021 | [4] |
| CYP2E1 | 1257 | [4] |
Table 2: In Vivo Metabolite Profile of Phenacetin in Humans
| Metabolite | Percentage of Recovered Dose in Urine | Reference(s) |
| Acetaminophen glucuronide | ~51% | [10] |
| Acetaminophen sulfate | ~30% | [10] |
| Free acetaminophen | ~4% | [10] |
| Acetaminophen mercapturate | ~5% | [10] |
| Acetaminophen cysteine conjugate | ~5% | [10] |
| 2-Hydroxyphenetidine | ~5% | [10] |
| N-Hydroxyphenacetin | ~0.5% | [10] |
Experimental Protocols
Studying the biotransformation of 4-alkoxyacetanilides typically involves in vitro assays using liver microsomes, which are rich in CYP enzymes.[3][11]
Protocol 1: Determination of Michaelis-Menten Constants for Phenacetin O-Deethylation in Human Liver Microsomes
Objective: To determine the Km and Vmax for the conversion of phenacetin to acetaminophen in human liver microsomes (HLMs).[12]
Materials:
-
Human liver microsomes (HLMs)
-
Phenacetin
-
Acetaminophen standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
-
Acetonitrile (ACN) with an internal standard (e.g., deuterated acetaminophen)
-
96-well incubation plates
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of phenacetin in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).
-
Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[12]
-
Add HLMs to the master mix to a final protein concentration of 0.1-0.5 mg/mL.[12]
-
-
Incubation:
-
Pre-warm the HLM-containing master mix at 37°C for 5 minutes.[11]
-
Add the different concentrations of phenacetin to the wells of the incubation plate.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[12]
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.[12]
-
-
Reaction Termination and Sample Processing:
-
Analytical Quantification:
-
Data Analysis:
Protocol 2: CYP1A2 Inhibition Assay
Objective: To assess the inhibitory potential of a test compound on phenacetin O-deethylation, a marker for CYP1A2 activity.[12]
Procedure:
-
Follow the same procedure as in Protocol 1, with the addition of the test compound at various concentrations during the pre-incubation step.[12]
-
Include a positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone) and a vehicle control (no inhibitor).[12]
-
Determine the rate of acetaminophen formation in the presence of the test compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
To determine the inhibition constant (Ki), the experiment can be repeated with multiple phenacetin concentrations at each inhibitor concentration, and the data can be analyzed using methods such as a Dixon or Lineweaver-Burk plot.[12]
Mandatory Visualizations
Metabolic Pathways of 4-Alkoxyacetanilides
Caption: Metabolic pathways of 4-alkoxyacetanilides.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Experimental workflow for an in vitro metabolism assay.
References
- 1. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 3. oyc.co.jp [oyc.co.jp]
- 4. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Hydroxylation of phenacetin by hamster liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and inhibition by fluvoxamine of phenacetin O-deethylation in V79 cells expressing human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of paracetamol and phenacetin in relation to debrisoquine oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of phenacetin, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of N-(4-Methoxy-2-nitrophenyl)acetamide in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide, a substituted acetanilide, serves as a crucial synthetic intermediate in the preparation of a variety of heterocyclic compounds, most notably benzimidazole derivatives. Its strategic substitution pattern, featuring a nitro group ortho to the acetamido group and a methoxy group para to the acetamido group, allows for versatile chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of pharmaceutically relevant molecules. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.
Introduction
This compound (C₉H₁₀N₂O₄, Molar Mass: 210.19 g/mol , CAS: 119-81-3) is a stable, crystalline solid that has garnered significant attention in organic synthesis.[1][2] Its molecular structure, characterized by the presence of reactive functional groups, makes it a valuable precursor for the construction of more complex molecular architectures. The ortho-nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the acetamido group can be hydrolyzed or modified. This guide will explore the synthetic pathways originating from this versatile intermediate.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molar Mass | 210.19 g/mol | [1] |
| CAS Number | 119-81-3 | [2] |
| Appearance | Yellow Solid | [2] |
| Purity | 98% | [2] |
| Storage Temperature | 0-5°C | [2] |
While complete spectral data is not available in a single source, various studies have characterized this compound and its derivatives using standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acetylation of 4-methoxy-2-nitroaniline.
Experimental Protocol: Acetylation of 4-methoxy-2-nitroaniline[1]
-
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Acetic anhydride (2.46 g, 24 mmol)
-
Glacial acetic acid (30 ml)
-
-
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid in a suitable reaction vessel.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum to remove the solvent.
-
Purify the resulting residue, this compound, by recrystallization twice from an aqueous solution.
-
Role as a Synthetic Intermediate
The primary utility of this compound lies in its function as a precursor to ortho-diamino phenyl derivatives, which are key building blocks for heterocyclic systems.
Reduction of the Nitro Group
The ortho-nitro group of this compound can be selectively reduced to an amine, yielding N-(2-amino-4-methoxyphenyl)acetamide. This transformation is a critical step in the synthesis of various bioactive molecules. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction (e.g., using SnCl₂/HCl).
Synthesis of Benzimidazole Derivatives
The resulting N-(2-amino-4-methoxyphenyl)acetamide is a valuable intermediate for the synthesis of 5-methoxy-2-methylbenzimidazole. This is typically achieved through a cyclization reaction, often by heating in the presence of an acid catalyst. Benzimidazole scaffolds are found in a wide range of pharmacologically active compounds, including proton pump inhibitors like omeprazole and its analogues.
The overall synthetic workflow is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols: Recrystallization for the Purification of N-(4-Methoxy-2-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Methoxy-2-nitrophenyl)acetamide is a chemical intermediate with significance in synthetic organic chemistry and potentially in the development of pharmacologically active molecules. The purity of such intermediates is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, aimed at removing impurities from the crude product.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for the handling, characterization, and purity assessment of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow Solid | [2][3] |
| Melting Point | 117-118 °C | [1] |
| Purity (Typical) | >98% (after recrystallization) | [2] |
| Storage Temperature | 0-5 °C | [2] |
Table 1: Physicochemical properties of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of crude this compound by recrystallization using an aqueous ethanol solvent system. This method is effective in removing most common impurities.[1]
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
3.2. Procedure
-
Solvent Selection: An aqueous ethanol solution (approximately 1:1 v/v) is recommended for the recrystallization of this compound.[1] Water and ethanol have also been individually reported as suitable solvents.[3] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent (e.g., aqueous ethanol) to the flask, just enough to wet the solid. c. Gently heat the mixture using a heating mantle or hot plate while stirring continuously with a magnetic stir bar. d. Add small portions of the hot solvent to the flask until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Decolorization (Optional): a. If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes while stirring. d. Perform a hot filtration to remove the charcoal.
-
Crystallization: a. Once the solid is fully dissolved, remove the flask from the heat source. b. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. c. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel and flask. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: a. Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
3.3. Purity Assessment
The purity of the recrystallized this compound should be assessed by measuring its melting point. A sharp melting point range close to the literature value (117-118 °C) is indicative of high purity.[1]
Workflow Diagram
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Figure 1: Workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
-
No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and then try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Low Yield: A low yield may result from using too much solvent during the dissolution step or from incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
References
Application Notes and Protocols: N-(4-Methoxy-2-nitrophenyl)acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications of N-(4-Methoxy-2-nitrophenyl)acetamide in medicinal chemistry. While direct biological activity data for this specific compound is limited in publicly available literature, this document summarizes findings for structurally related nitrophenyl and methoxyphenyl acetamide derivatives to infer its potential therapeutic applications. Detailed experimental protocols and conceptual signaling pathways are provided to guide future research.
Overview and Potential Applications
This compound is a nitro-substituted aromatic acetamide derivative.[1] Its chemical structure, featuring a methoxy group and a nitro group on the phenyl ring, makes it a versatile intermediate in organic synthesis for the generation of various heterocyclic compounds.[1] While comprehensive biological profiling of this compound is not extensively reported, studies on analogous compounds suggest potential applications in the following areas:
-
Anticancer Activity: Derivatives of nitrophenylacetamide have demonstrated cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced anticancer activity.[1]
-
Antimicrobial Properties: Research on related acetamide derivatives indicates potential for broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1]
-
Anti-inflammatory Effects: In vitro studies of similar compounds suggest possible modulation of inflammatory pathways.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Physical Form | Yellow Solid | |
| Melting Point | 117-118 °C | |
| Storage Temperature | 0-5 °C |
Quantitative Data Summary: Anticancer Activity of Structurally Related Compounds
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (IC₅₀ in µM) [1]
| Compound | Substitution | PC3 (Prostate Carcinoma) | MCF-7 (Breast Carcinoma) | HL-60 (Promyelocytic Leukemia) |
| 2a | o-NO₂ | 196 | >250 | 208 |
| 2b | m-NO₂ | 52 | 191 | 178 |
| 2c | p-NO₂ | 80 | >250 | 100 |
| 2d | o-OCH₃ | 158 | >250 | 218 |
| 2e | m-OCH₃ | 156 | 247 | 206 |
| 2f | p-OCH₃ | 168 | >250 | 243 |
| Imatinib (Reference) | - | 40 | 79 | 98 |
Note: The data suggests that the presence and position of the nitro group can significantly influence cytotoxic activity.
Experimental Protocols
Synthesis of this compound[3]
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (2.46 g, 24 mmol)
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
Dry the mixture under vacuum.
-
Purify the resulting this compound residue by recrystallization twice from an aqueous solution.
In Vitro Cytotoxicity Assay (MTS Assay)[1]
This protocol is adapted from studies on related phenylacetamide derivatives and can be used to evaluate the anticancer activity of this compound.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubate the plates for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours until color development.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conceptual Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are not fully elucidated, the following diagrams illustrate potential mechanisms of action based on the behavior of similar compounds.
Proposed General Mechanism of Action
The biological activity of this compound is likely influenced by its interaction with cellular oxidants and its potential to undergo reduction of the nitro group to form reactive intermediates that can induce cellular stress and apoptosis.[1]
Proposed general mechanism of action.
Hypothetical Apoptosis Induction Pathway in Cancer Cells
Based on studies of related nitrophenylacetamide derivatives, this compound may induce apoptosis in cancer cells through the modulation of key apoptotic proteins.
Hypothetical apoptosis induction pathway.
Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a typical workflow for the initial screening and evaluation of the anticancer potential of this compound.
Workflow for anticancer evaluation.
Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities and signaling pathways described are based on studies of structurally related compounds and may not be directly applicable to this compound. Further experimental validation is required to confirm its specific medicinal chemistry applications.
References
N-(4-Methoxy-2-nitrophenyl)acetamide: A Versatile Building Block in Organic Synthesis
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide is a valuable and versatile building block in organic synthesis. Its substituted phenyl ring, featuring nitro, methoxy, and acetamido groups, offers a unique combination of functionalities that can be strategically manipulated to construct a variety of complex organic molecules. This application note provides a comprehensive overview of its utility, focusing on its role as a precursor to substituted o-phenylenediamines, which are key intermediates in the synthesis of various heterocyclic compounds with significant biological and material science applications. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with a summary of relevant quantitative data.
Introduction
This compound serves as a crucial starting material for the synthesis of N-(2-amino-4-methoxyphenyl)acetamide. The strategic placement of the nitro group ortho to the acetamido group allows for its selective reduction to an amine, yielding a substituted o-phenylenediamine. This intermediate is primed for cyclization reactions to form a range of heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles. The methoxy group at the 4-position modulates the electronic properties of the aromatic ring and can influence the reactivity and properties of the final products. This document outlines the synthetic pathways leveraging this compound as a key building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | Data not available | |
| Purity | 98% | [2] |
| Storage Temperature | 0-5°C | [2] |
| InChI Key | QGEGALJODPBPGR-UHFFFAOYSA-N | [2] |
Application Notes
Synthesis of Substituted Benzimidazoles
A primary application of this compound is in the synthesis of substituted benzimidazoles. The process involves a two-step sequence:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine to yield N-(2-amino-4-methoxyphenyl)acetamide. This transformation is a critical step and can be achieved using various reducing agents.
-
Cyclization: The resulting o-phenylenediamine derivative is then cyclized with a suitable one-carbon synthon, such as carbon disulfide, to form the benzimidazole ring system.
This methodology provides a straightforward route to 5-methoxy-2-mercaptobenzimidazole, a key intermediate in the synthesis of proton pump inhibitors.
Potential Synthesis of Quinoxalines
Following the reduction of the nitro group to N-(2-amino-4-methoxyphenyl)acetamide, the resulting o-phenylenediamine can theoretically be reacted with 1,2-dicarbonyl compounds to yield substituted quinoxalines. This reaction is a well-established method for quinoxaline synthesis. The acetamido and methoxy substituents on the quinoxaline ring would offer further opportunities for functionalization, making this a promising, though currently underexplored, application.
Potential Synthesis of Azo Dyes
Aromatic amines are key components in the synthesis of azo dyes. The reduction product, N-(2-amino-4-methoxyphenyl)acetamide, is an aromatic amine and can therefore be utilized in the synthesis of azo dyes. The synthesis involves two main steps:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, typically an electron-rich aromatic compound such as a phenol or another aniline derivative, to form the azo dye.
The methoxy and acetamido groups on the phenyl ring of the diazonium salt derived from N-(2-amino-4-methoxyphenyl)acetamide would influence the color and properties of the resulting azo dye.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol describes the synthesis of the title compound from 4-methoxy-2-nitroaniline.
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a round-bottom flask.
-
To this solution, add 2.46 g (24 mmol) of acetic anhydride.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum.
-
Purify the resulting residue by recrystallization from an aqueous solution to obtain this compound as yellow laths.
Caption: Synthesis of this compound.
Protocol 2: Synthesis of 2-Mercapto-5-methoxybenzimidazole
This protocol details the reduction of this compound and subsequent cyclization to form a benzimidazole derivative.
Part A: Reduction of this compound to N-(2-amino-4-methoxyphenyl)acetamide
Materials:
-
This compound
-
Methanol
-
Raney Nickel
-
Hydrogenation apparatus
Procedure:
-
Dissolve 13 g of this compound in 130 ml of methanol in a hydrogenation vessel.
-
Add 0.67 g of Raney Nickel to the solution.
-
Carry out the hydrogenation at a hydrogen pressure of 10-12 kg for 2 hours at a temperature of 65-70°C.
-
Upon completion of the reaction, filter the catalyst from the reaction mixture.
-
Remove the solvent from the filtrate to obtain crystalline N-(2-amino-4-methoxyphenyl)acetamide.
-
Expected yield is approximately 9 g.
Part B: Cyclization to 2-Mercapto-5-methoxybenzimidazole
Materials:
-
N-(2-amino-4-methoxyphenyl)acetamide
-
Water
-
Potassium hydroxide
-
Ethanol
-
Carbon disulfide
Procedure:
-
In a suitable reaction vessel, add 20 ml of water, 6.5 g of potassium hydroxide, 7 ml of ethanol, and 7 ml of carbon disulfide.
-
To this mixture, add 9.0 g of N-(2-amino-4-methoxyphenyl)acetamide.
-
The specific reaction conditions (temperature and time) for the cyclization step are not detailed in the provided search results but would typically involve heating the mixture.
Caption: Synthesis of 2-Mercapto-5-methoxybenzimidazole.
Summary of Quantitative Data
The following table summarizes the quantitative data found for the reactions involving this compound.
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| 4-methoxy-2-nitroaniline | This compound | Acetic anhydride, glacial acetic acid, RT, 18h | Not specified | [1] |
| This compound | N-(2-amino-4-methoxyphenyl)acetamide | Raney Ni, H₂ (10-12 kg), MeOH, 65-70°C, 2h | ~69% |
Logical Relationships in Synthesis
The following diagram illustrates the central role of this compound as a building block for various heterocyclic systems.
References
Application Notes and Protocols for the Synthesis of Quinoxalines from N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities, have established them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of quinoxalines, commencing with the readily accessible starting material, N-(4-Methoxy-2-nitrophenyl)acetamide. The primary synthetic route involves a reductive cyclization strategy, a robust and versatile method for constructing the quinoxaline ring system.
Synthesis of this compound (Starting Material)
A common precursor for the synthesis of 6-methoxy-substituted quinoxalines is this compound. This starting material can be synthesized from 4-methoxy-2-nitroaniline.
Experimental Protocol: Acetylation of 4-methoxy-2-nitroaniline
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (e.g., 3.36 g, 20 mmol) in glacial acetic acid (30 mL).
-
To this solution, add acetic anhydride (e.g., 2.46 g, 24 mmol, 1.2 equivalents) at room temperature.
-
Stir the reaction mixture continuously for approximately 18 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue, this compound, can be purified by recrystallization from an aqueous solution to yield a yellow crystalline solid.[1]
General Synthesis of Quinoxalines via Reductive Cyclization
The synthesis of quinoxalines from this compound proceeds via a one-pot reductive cyclization reaction with a 1,2-dicarbonyl compound. This process involves the reduction of the nitro group to an amine, followed by condensation with the dicarbonyl compound to form the pyrazine ring of the quinoxaline. It is important to note that the N-acetyl group may be hydrolyzed in situ during the reaction, or the reaction may proceed to yield an N-acetylated quinoxaline which may require a subsequent deacetylation step. The following protocol is a general method adapted from procedures for the reductive cyclization of 2-nitroanilines.[2][3][4]
Experimental Protocol: One-Pot Synthesis of 6-Methoxyquinoxalines
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline, 2,3-butanedione for 2,3-dimethylquinoxaline)
-
Reducing agent (e.g., sodium dithionite, iron powder, or catalytic hydrogenation)
-
Solvent (e.g., ethanol, acetic acid, or a mixture)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the 1,2-dicarbonyl compound (1.1 equivalents) in a suitable solvent (e.g., ethanol/water or acetic acid).
-
Heat the mixture to reflux.
-
Gradually add the reducing agent (e.g., sodium dithionite in water, or iron powder with a catalytic amount of acid).
-
Continue refluxing the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using a solid reducing agent, filter the mixture to remove any inorganic solids.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) if the reaction was performed in acidic conditions.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-methoxyquinoxaline derivative.
Data Presentation
The following tables summarize quantitative data for representative 6-methoxyquinoxaline derivatives synthesized through methods analogous to the reductive cyclization of this compound.
Table 1: Physicochemical and Yield Data for Representative 6-Methoxyquinoxalines
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 6-Methoxy-2,3-diphenylquinoxaline | C₂₁H₁₆N₂O | 312.37 | 118-120 | Not Reported |
| 6-Methoxy-2,3-dimethylquinoxaline | C₁₁H₁₂N₂O | 188.23 | 94-98 | Not Reported |
Table 2: Spectroscopic Data for Representative 6-Methoxyquinoxalines
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 6-Methoxy-2,3-diphenylquinoxaline | 3.98 (s, 3H), 7.20 (dd, 1H), 7.35-7.45 (m, 6H), 7.50-7.60 (m, 4H), 7.95 (d, 1H) | 55.8, 106.5, 122.9, 128.4, 128.9, 129.5, 130.1, 137.9, 139.3, 141.2, 153.1, 157.9 |
| 6-Methoxy-2,3-dimethylquinoxaline | 2.70 (s, 6H), 3.90 (s, 3H), 7.10 (dd, 1H), 7.35 (d, 1H), 7.85 (d, 1H) | 23.1, 55.7, 106.2, 121.8, 128.5, 137.5, 140.8, 152.5, 157.2 |
(Note: The spectral data presented are representative and may vary slightly based on the solvent and instrument used.)[5][6]
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 6-methoxyquinoxaline derivatives.
Plausible Reaction Mechanism
Caption: Plausible reaction mechanism for quinoxaline synthesis.
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
Quinoxaline derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug discovery. A key signaling cascade frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which governs cell proliferation, survival, and metabolism. Several quinoxaline-based compounds have been developed as dual PI3K/mTOR inhibitors, offering a promising therapeutic strategy to overcome resistance to single-target agents.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for N-(4-Methoxy-2-nitrophenyl)acetamide in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the antimicrobial properties of N-(4-Methoxy-2-nitrophenyl)acetamide. While direct and extensive research on the antimicrobial activity of this specific compound is not widely published, this document leverages data from structurally similar compounds and outlines standard protocols to guide researchers in their investigations.
Introduction
This compound is a nitro-substituted aromatic acetamide derivative.[1] The presence of the nitro group suggests potential for antimicrobial activity, as many nitroaromatic compounds exhibit such properties.[2][3][4][5] The general mechanism for these compounds involves intracellular reduction of the nitro group to form toxic intermediates and reactive nitrogen species, which can lead to cellular damage and death.[2][3][5]
Antimicrobial Activity (Illustrative Data)
Table 1: Antibacterial Activity of N-(4-methoxy-2-nitrophenyl)-β-alanine Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Hydrazone with thien-2-yl fragment | Listeria monocytogenes | 3.9 - 62.5 | 7.8 - 250 |
| Hydrazone with thien-2-yl fragment | Staphylococcus aureus | 7.8 - 250 | 7.8 - 500 |
| Hydrazone with dimethylaminophenyl fragment | Listeria monocytogenes | 3.9 - 62.5 | 7.8 - 250 |
| Hydrazone with dimethylaminophenyl fragment | Staphylococcus aureus | 7.8 - 250 | 7.8 - 500 |
Source: Adapted from a study on N-(4-methoxy-2-nitrophenyl)-β-alanine derivatives. It is important to note that these values are for derivatives and not for this compound itself.
Experimental Protocols
To assess the antimicrobial properties of this compound, standardized methods such as the broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired test concentration) to well 1.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly and transfer 100 µL to well 3.
-
Continue this process down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining MIC and MBC.
Proposed Antimicrobial Signaling Pathway
The antimicrobial action of nitroaromatic compounds like this compound is believed to be initiated by the reduction of the nitro group within the microbial cell.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. This compound | 119-81-3 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols: N-(4-Methoxy-2-nitrophenyl)acetamide as an Omeprazole Impurity Reference Standard
Version: 1.0
Introduction
Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. During the synthesis of omeprazole, various process-related impurities and degradation products can arise. One such potential impurity is N-(4-Methoxy-2-nitrophenyl)acetamide. Regulatory bodies require strict control over the impurity profile of active pharmaceutical ingredients (APIs) to ensure their safety and efficacy. Therefore, the accurate identification and quantification of this compound in omeprazole is crucial.
This document provides detailed application notes and protocols for the use of this compound as a reference standard for the quality control of omeprazole. These guidelines are intended for researchers, scientists, and drug development professionals involved in the analysis of omeprazole and its impurities.
Physicochemical Properties of this compound
A well-characterized reference standard is essential for accurate analytical measurements. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 4'-Methoxy-2'-nitroacetanilide; 2'-Nitro-p-acetanisidide | [2] |
| CAS Number | 119-81-3 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow Solid | [3] |
| Melting Point | 117-118 °C | |
| Storage | 2-8°C | [3] |
Omeprazole's Mechanism of Action
Understanding the mechanism of action of the parent drug is crucial in drug development. Omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide.[4] This active form irreversibly inhibits the H+/K+-ATPase (proton pump), which is the final step in gastric acid secretion.[4][5][6] This inhibition leads to a significant and long-lasting reduction of gastric acid.[4]
Caption: Omeprazole's mechanism of action.
Experimental Protocols
Preparation of this compound Reference Standard
A certified reference standard of this compound should be procured from a reputable supplier. A typical Certificate of Analysis (CofA) for the reference standard should include the information presented in the table below.
Table 2: Exemplary Certificate of Analysis for this compound Reference Standard
| Test | Specification | Result |
| Appearance | Yellow Solid | Conforms |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.5% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | Meets USP <467> limits | Conforms |
| Assay (as is) | 98.0% - 102.0% | 99.3% |
Protocol for Preparation of Stock and Working Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
HPLC Method for the Quantification of this compound in Omeprazole
The following HPLC method is recommended for the separation and quantification of this compound in omeprazole drug substance and formulations.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.6) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Protocol for Sample Preparation:
-
Omeprazole Drug Substance: Accurately weigh approximately 25 mg of the omeprazole sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Omeprazole Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of omeprazole into a 25 mL volumetric flask. Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][8][9][10]
Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of the omeprazole sample solution (1 mg/mL), add 1 mL of 0.1 N HCl. Keep at room temperature for 1.5 hours, then neutralize with 1 mL of 0.1 N NaOH.[7]
-
Base Hydrolysis: To 1 mL of the omeprazole sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the omeprazole sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid omeprazole powder to dry heat at 105°C for 30 minutes.[9]
-
Photolytic Degradation: Expose the omeprazole solution to UV light (254 nm) for a specified duration.
After degradation, dilute the samples appropriately with the mobile phase and analyze by HPLC.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 4: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for Omeprazole) | ≤ 2.0 | 1.2 |
| Theoretical Plates (for Omeprazole) | ≥ 2000 | 5500 |
| Resolution (between Omeprazole and this compound) | ≥ 2.0 | 4.5 |
| %RSD for replicate injections | ≤ 2.0% | 0.8% |
Table 5: Quantification of this compound in Omeprazole Batches
| Batch Number | Concentration of this compound (µg/mL) | % of Omeprazole Label Claim |
| OMP-001 | 0.52 | 0.052% |
| OMP-002 | Not Detected | < 0.01% |
| OMP-003 | 0.89 | 0.089% |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the use of this compound as a reference standard in omeprazole quality control.
Caption: Workflow for Omeprazole Impurity Analysis.
Safety Precautions
This compound is considered a hazardous substance.[11][12] It is harmful if swallowed and may cause skin and eye irritation.[11][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[11] All work should be conducted in a well-ventilated fume hood.[11] Refer to the Safety Data Sheet (SDS) for complete safety information.[11]
References
- 1. This compound | 119-81-3 [sigmaaldrich.com]
- 2. CAS 119-81-3 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. This compound | 119-81-3 [sigmaaldrich.com]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. journaljpri.com [journaljpri.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Growing Single Crystals of N-(4-Methoxy-2-nitrophenyl)acetamide for X-ray Analysis
Introduction
N-(4-Methoxy-2-nitrophenyl)acetamide is a compound of interest in chemical and pharmaceutical research. The determination of its three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding its chemical properties, intermolecular interactions, and potential biological activity. Obtaining high-quality single crystals is a prerequisite for successful X-ray analysis. These application notes provide detailed protocols for growing single crystals of this compound suitable for crystallographic studies. The primary method described is the slow cooling of a saturated aqueous solution, which has been successfully used to produce yellow lath-shaped crystals.[1][2][3][4] Alternative methods such as slow evaporation and vapor diffusion are also presented to offer a broader range of techniques for researchers.
Synthesis of this compound
Prior to crystallization, the compound must be synthesized and purified. A reported synthesis involves the acetylation of 4-methoxy-2-nitroaniline.[1][2][4]
Protocol 1: Synthesis
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, dry the mixture under vacuum.
-
Purify the resulting this compound residue by recrystallizing it twice from an aqueous solution.[1][4]
Experimental Protocols for Crystal Growth
Method 1: Slow Cooling of a Saturated Solution (Primary Method)
This method has been proven effective for growing single crystals of the target compound.[1][2][3][4] It relies on the principle that the solubility of the compound decreases as the temperature of the solution is slowly reduced, leading to the formation of well-ordered crystals.
Protocol 2: Slow Cooling
-
Preparation of a Saturated Solution:
-
Place a small amount of purified this compound in a clean glass vial.
-
Add a minimal amount of deionized water (the solvent).
-
Heat the mixture gently (e.g., in a water bath) while stirring until the solid completely dissolves.
-
Continue adding small portions of the compound to the hot solution until no more solid dissolves, creating a nearly saturated solution at an elevated temperature.
-
-
Crystal Growth:
-
Filter the hot, saturated solution through a pre-warmed filter to remove any undissolved particles or impurities.
-
Transfer the clear solution to a clean crystallization vessel (e.g., a small beaker or vial).
-
Cover the vessel to prevent rapid evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. To achieve a slower cooling rate, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) to further promote crystal growth.
-
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed (typically yellow laths), carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent.
-
Carefully remove the crystals from the vessel using a spatula or by filtration and allow them to air dry.
-
Method 2: Slow Evaporation
This is a straightforward technique where the solvent is allowed to evaporate slowly, increasing the concentration of the solute until it reaches supersaturation and crystallization occurs.[5][6][7][8]
Protocol 3: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature.[5][8]
-
Filter the solution to remove any impurities.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and puncture a few small holes in it to allow for slow evaporation.[8]
-
Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vial over several days to weeks for crystal formation.
Method 3: Vapor Diffusion
This method is particularly useful when only small amounts of the compound are available.[5][6][9][10] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, which reduces the solubility of the compound and induces crystallization.
Protocol 4: Vapor Diffusion
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or toluene) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a layer of a volatile "anti-solvent" (e.g., hexane or pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, causing crystals to form over time.[5][6][10]
Data Presentation
The following table summarizes the key parameters for the different crystallization methods.
| Parameter | Method 1: Slow Cooling | Method 2: Slow Evaporation | Method 3: Vapor Diffusion |
| Solvent System | Deionized Water | Ethanol, Ethyl Acetate, Toluene | Good Solvent: Dichloromethane, TolueneAnti-solvent: Hexane, Pentane |
| Temperature | Start near boiling point of water, slow cool to room temp, then 4°C | Constant room temperature | Constant room temperature |
| Concentration | Near saturation at elevated temperature | Near saturation at room temperature | Near saturation in the good solvent |
| Typical Duration | 1-3 days | Several days to weeks | Several days to weeks |
| Expected Crystal Habit | Yellow laths[1][3][4] | Varies (needles, plates, blocks) | Varies (needles, plates, blocks) |
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining single crystals of this compound for X-ray analysis.
Caption: Experimental workflow for synthesis, crystallization, and analysis.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. unifr.ch [unifr.ch]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For instance, while the reaction can proceed at room temperature over 18 hours, optimizing the temperature between 0-100°C may improve the yield.[1][2] |
| Poor quality of reagents: Impurities in the starting material (4-methoxy-2-nitroaniline) or the acetylating agent (acetic anhydride) can interfere with the reaction. | Use freshly purified starting materials and high-purity acetic anhydride. Ensure the glacial acetic acid solvent is anhydrous. | |
| Suboptimal molar ratio of reagents: An incorrect ratio of acetic anhydride to the aniline can lead to an incomplete reaction. | A slight excess of acetic anhydride (e.g., 1.2 equivalents) is typically used to ensure complete conversion of the aniline.[2] A molar ratio of 4-methoxyaniline to acetic anhydride in the range of 1.0:1.0-2.0 has been reported in continuous flow synthesis.[1] | |
| Presence of Impurities in the Final Product | Unreacted starting material: Incomplete reaction can leave unreacted 4-methoxy-2-nitroaniline in the product. | Enhance the purification process. Recrystallization from an aqueous solution is an effective method for purifying the product.[2] Ensure the reaction goes to completion by monitoring with TLC. |
| Formation of diacetylated byproduct: Although less common with deactivated anilines, excessive acetic anhydride or harsh reaction conditions could potentially lead to diacetylation. | Use a controlled molar ratio of acetic anhydride (around 1.2 equivalents). Avoid excessively high reaction temperatures. | |
| Hydrolysis of the product: The acetamide product can be susceptible to hydrolysis back to the aniline under strong acidic or basic conditions during workup. | Maintain neutral or mildly acidic/basic conditions during the workup and purification steps. | |
| Difficulty in Product Isolation and Purification | Product oiling out during recrystallization: The product may not crystallize properly if the solvent system is not optimal or if significant impurities are present. | Ensure the correct solvent system is used for recrystallization (e.g., aqueous solution).[2] Seeding the solution with a small crystal of the pure product can induce crystallization. A slow cooling process is also recommended. |
| Product is a dark oil or solid: This may indicate the presence of oxidized impurities or other colored byproducts. | Treatment with activated charcoal during the recrystallization process can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound is an acylation reaction. It proceeds via the nucleophilic attack of the amino group (-NH2) of 4-methoxy-2-nitroaniline on the electrophilic carbonyl carbon of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to form the stable amide product.
Q2: Why is glacial acetic acid used as the solvent?
A2: Glacial acetic acid is a suitable solvent for this reaction as it can dissolve the starting material, 4-methoxy-2-nitroaniline, and is compatible with the acetylating agent, acetic anhydride. It also participates in the reaction mechanism by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity.
Q3: Can other acetylating agents be used instead of acetic anhydride?
A3: Yes, other acetylating agents like acetyl chloride can be used. However, acetic anhydride is often preferred as it is less corrosive and the byproduct, acetic acid, is less hazardous than the hydrogen chloride gas produced when using acetyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progress of the reaction.
Q5: What is the importance of the purification step?
A5: Purification is crucial to obtain a high-purity product, which is essential for its intended use in research and drug development. Recrystallization is a common and effective method to remove unreacted starting materials and other impurities.[2][3] The purity of the final compound can be assessed by techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Reaction Parameters for Batch Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-2-nitroaniline | [2] |
| Acetylating Agent | Acetic Anhydride | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Molar Ratio (Aniline:Anhydride) | 1 : 1.2 | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 18 hours | [2] |
| Purification Method | Recrystallization from aqueous solution | [2][3] |
Table 2: Reaction Parameters for Continuous Flow Synthesis of an Acetylated Intermediate
Note: The following data pertains to the acetylation of 4-methoxyaniline as a step in a continuous flow process to produce 4-methoxy-2-nitroaniline. While not the exact target molecule of this guide, it provides relevant parameters for the acetylation step.
| Parameter | Value Range | Reference |
| Starting Material | 4-methoxyaniline | [1] |
| Acetylating Agent | Acetic Anhydride | [1] |
| Molar Ratio (Aniline:Anhydride) | 1.0 : 1.0-2.0 | [1] |
| Temperature | 0 - 100 °C | [1] |
| Reaction Time | 30 seconds - 3 hours | [1] |
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is based on established literature procedures.[2][3]
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (2.46 g, 24 mmol)
-
Deionized water
-
Standard laboratory glassware
-
Stirring apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
To this solution, add 2.46 g (24 mmol) of acetic anhydride.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After 18 hours, remove the solvent under vacuum.
-
Purify the resulting residue by recrystallization twice from an aqueous solution.
-
To perform the recrystallization, dissolve the crude product in a minimum amount of hot deionized water.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the yellow, lath-like crystals by vacuum filtration.
-
Dry the purified this compound product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Purification of N-(4-Methoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for the purification of N-(4-Methoxy-2-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting material (4-methoxy-2-nitroaniline), residual acetic anhydride, and potential positional isomers formed during the nitration of the precursor. While the acetylation step is generally selective, incomplete reactions can leave starting materials in the crude product.
Q2: What is the recommended primary purification method for this compound?
A2: The most commonly cited and effective method for the purification of this compound is recrystallization from an aqueous solution.[1] This technique is effective at removing unreacted starting materials and other polar impurities. For challenging separations, such as the removal of isomeric impurities, column chromatography may be necessary.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a solvent in which the compound is too soluble, or if the solution is too concentrated. To resolve this, try adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") or dilute the solution with more of the primary solvent and allow it to cool more slowly.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[2][3] Additionally, determining the melting point of the dried product is a simple and effective way to gauge purity; a sharp melting point range close to the literature value (117-118°C) is indicative of high purity.[4]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, it is important to handle this compound with appropriate safety measures. It is harmful if swallowed.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | - Insufficient concentration of the compound in the solvent.- The chosen solvent is not appropriate. | - Evaporate some of the solvent to increase the concentration and cool again.- Try a different solvent or a co-solvent system. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| "Oiling Out" of the Compound | - The compound is too soluble in the chosen solvent.- The solution is supersaturated. | - Add a small amount of an anti-solvent (a solvent in which the compound is poorly soluble).- Reheat the solution to dissolve the oil, add more solvent, and cool slowly. |
| Poor Purity After Recrystallization | - Impurities have similar solubility profiles to the product.- The cooling process was too rapid, trapping impurities. | - Perform a second recrystallization.- If isomeric impurities are suspected, consider column chromatography.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low Yield of Purified Product | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Concentrate the mother liquor to recover more product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Compound and Impurities | - Inappropriate solvent system (mobile phase).- Column overloading. | - Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A common mobile phase for nitroaromatic compounds is a mixture of hexane and ethyl acetate.- Reduce the amount of crude material loaded onto the column. |
| Compound is not Eluting from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound Elutes too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | 117-118 °C | [4] |
| Appearance | Yellow solid | |
| Purity (Commercial) | ≥98% |
Qualitative Solubility of this compound and Structurally Similar Compounds
| Solvent | Solubility of this compound | Solubility of N-(4-ethoxyphenyl)acetamide (Phenacetin) |
| Water | Sparingly soluble, recrystallization from aqueous solution is effective.[1] | Poorly soluble |
| Ethanol | Soluble | Readily soluble |
| Methanol | Soluble | Readily soluble |
| Ether | Soluble | Soluble |
| Benzene | Soluble | Soluble |
| Chloroform | Likely soluble | Soluble |
| Acetone | Likely soluble | Soluble |
| Ethyl Acetate | Likely soluble | Soluble |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure.[1]
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Glacial acetic acid (30 ml)
-
Acetic anhydride (2.46 g, 24 mmol)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent under vacuum to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to dissolve the solid completely. The solution should be near saturation.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the yellow, lath-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified crystals. A second recrystallization may be performed to achieve higher purity.[1]
Protocol 3: Purity Assessment by HPLC
While a specific HPLC method for this compound is not detailed in the immediate search results, a general reverse-phase HPLC method can be developed.[2][3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Suggested Method Parameters:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometry, likely in the range of 254 nm or 315 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
-
Inject the samples and analyze the chromatograms to determine the retention time and peak area, which corresponds to the purity of the compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Identifying and minimizing byproducts in 4-methoxy-2-nitroaniline acetylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the acetylation of 4-methoxy-2-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acetylation of 4-methoxy-2-nitroaniline.
| Issue | Potential Cause | Recommended Action |
| Low Yield of N-(4-methoxy-2-nitrophenyl)acetamide | Incomplete reaction. | - Ensure the molar ratio of acetic anhydride to 4-methoxy-2-nitroaniline is appropriate (a slight excess of acetic anhydride is common).- Extend the reaction time, monitoring progress using TLC or HPLC.[1] - Confirm the reaction temperature is optimal. |
| Loss of product during workup or purification. | - Minimize the number of transfer steps.- Ensure complete precipitation of the product if recrystallization is used.- Optimize the recrystallization solvent system to maximize yield. | |
| Presence of Unreacted 4-methoxy-2-nitroaniline | Insufficient acetylating agent. | - Increase the molar equivalent of acetic anhydride slightly. |
| Short reaction time. | - Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.[1] | |
| Formation of a Diacetylated Byproduct | Harsh reaction conditions. | - Avoid excessively high temperatures.- Use a minimal excess of acetic anhydride. Di-acylation is a known side reaction in aniline acetylations under harsh conditions.[2] |
| Product is Oily or Difficult to Crystallize | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent system, such as an aqueous solution.[3] - Consider a column chromatography purification step if recrystallization is ineffective. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any remaining acetic acid or other solvents.[3] | |
| Reaction Mixture Darkens Significantly | Oxidation of the aniline derivative. | - While less common in acetylation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the acetylation of 4-methoxy-2-nitroaniline?
A1: The most likely byproducts are unreacted 4-methoxy-2-nitroaniline and the diacetylated product, N-acetyl-N-(4-methoxy-2-nitrophenyl)acetamide. The formation of the diacetylated byproduct is more likely under harsh reaction conditions, such as high temperatures or a large excess of acetic anhydride.[2] Additionally, if water is present in the reaction mixture, acetic anhydride can hydrolyze to form acetic acid.[4][5]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By comparing the reaction mixture to the starting material (4-methoxy-2-nitroaniline), you can observe the formation of the product and the disappearance of the starting aniline.
Q3: What is the mechanism of diacetylation, and how can it be minimized?
A3: Diacetylation occurs when the initially formed product, this compound, undergoes a second acetylation reaction. To minimize this, it is crucial to use a controlled amount of acetic anhydride (a small excess is usually sufficient) and to maintain a moderate reaction temperature.
Q4: What purification methods are most effective for this compound?
A4: Recrystallization is a commonly used and effective method for purifying the product.[3] An aqueous solution is often used for this purpose.[3] If significant impurities remain after recrystallization, silica gel column chromatography can be employed for further purification.
Q5: Are there any specific safety precautions I should take during this experiment?
A5: Yes. Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. 4-methoxy-2-nitroaniline is a toxic compound and should be handled with care.
Experimental Protocols
Protocol 1: Acetylation of 4-Methoxy-2-Nitroaniline with Acetic Anhydride in Acetic Acid
This protocol is based on a literature procedure for the synthesis of this compound.[3]
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, heating mantle, condenser, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (e.g., 3.36 g, 20 mmol) in glacial acetic acid (e.g., 30 ml).[3]
-
To the stirred solution, add acetic anhydride (e.g., 2.46 g, 24 mmol).[3]
-
Stir the reaction mixture at room temperature for 18 hours.[3]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under vacuum.[3]
-
Purify the resulting solid residue by recrystallization from an aqueous solution.[3]
-
Collect the purified crystals by filtration and dry them under vacuum.
Visualizations
Caption: Reaction pathway for the acetylation of 4-methoxy-2-nitroaniline.
Caption: Troubleshooting workflow for byproduct identification and minimization.
Caption: Logical relationships between reaction parameters and product purity.
References
Optimizing reaction conditions for N-(4-Methoxy-2-nitrophenyl)acetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Recommended Solutions |
| Low Product Yield | Why is the yield of this compound lower than expected? | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal Temperature: The reaction temperature may be too low, slowing down the reaction rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 4. Moisture in Reagents: Water can hydrolyze acetic anhydride, reducing its effectiveness. 5. Product Loss During Work-up: Product may be lost during extraction or filtration steps. 6. Side Reactions: Formation of undesired by-products can consume starting materials. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-methoxy-2-nitroaniline). 2. Optimize Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate and yield. However, be cautious as higher temperatures can also promote side reactions. 3. Extend Reaction Time: If TLC shows incomplete conversion, extend the reaction time and continue monitoring. 4. Use Anhydrous Reagents: Ensure that all reagents and solvents (especially glacial acetic acid) are anhydrous. 5. Careful Work-up: Ensure efficient extraction and minimize losses during filtration by washing the solid product with a minimal amount of cold solvent. 6. Control Reaction Conditions: Maintain the recommended temperature and stoichiometry to minimize the formation of side products. |
| Product Impurity | The purified this compound shows impurities. What are the likely contaminants and how can they be removed? | 1. Unreacted Starting Material: Presence of 4-methoxy-2-nitroaniline. 2. Di-acetylation: Formation of a di-acetylated product, although less common under these conditions. 3. Positional Isomers: If the starting material was a mixture of isomers, the product will also be a mixture. 4. Residual Acetic Acid/Anhydride: Incomplete removal of the solvent and excess reagent. | 1. Recrystallization: This is the most effective method for purifying the final product. An aqueous solution is a commonly used solvent system for recrystallization.[1][2] 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) can be employed. 3. Washing: Thoroughly wash the crude product with water to remove any residual acetic acid. A wash with a dilute sodium bicarbonate solution can also be used to neutralize and remove acidic impurities. 4. Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. |
| "Oiling Out" During Recrystallization | Instead of forming crystals, the product separates as an oil during recrystallization. What causes this and how can it be prevented? | 1. Solution is Supersaturated: The concentration of the product in the solvent is too high. 2. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation. 3. Presence of Impurities: Impurities can inhibit crystal growth. 4. Inappropriate Solvent: The chosen solvent may not be ideal for the crystallization of this specific compound. | 1. Reduce Saturation: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring can sometimes promote crystallization. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure product. 4. Solvent System Optimization: Experiment with different solvent systems. A mixture of solvents (e.g., ethanol-water) can sometimes be more effective than a single solvent. |
| Reaction Monitoring by TLC Shows Multiple Spots | What do multiple spots on the TLC plate of the reaction mixture indicate? | 1. Starting Material, Product, and By-products: The different spots likely correspond to the starting material, the desired product, and one or more side products. 2. Co-spotting Confirmation: To identify the spots, co-spot the reaction mixture with the pure starting material. | 1. Continue Monitoring: Continue to run the reaction and monitor by TLC until the starting material spot has disappeared or is very faint. 2. Isolation and Characterization: After work-up, the different components can be separated by column chromatography and characterized by techniques such as NMR and mass spectrometry to identify the by-products. |
Frequently Asked Questions (FAQs)
Q1: What is the role of glacial acetic acid in this reaction?
A1: Glacial acetic acid serves as the solvent for this reaction. It is a good solvent for both the starting material, 4-methoxy-2-nitroaniline, and the acetylating agent, acetic anhydride. Its acidic nature can also help to protonate the carbonyl group of acetic anhydride, making it more susceptible to nucleophilic attack by the amine.
Q2: Why is an excess of acetic anhydride typically used?
A2: A slight molar excess of acetic anhydride (e.g., 1.2 equivalents) is often used to ensure that the reaction goes to completion by driving the equilibrium towards the product side and to compensate for any potential hydrolysis of the anhydride by trace amounts of water.[1][2]
Q3: What are the key safety precautions to take during this synthesis?
A3: Acetic anhydride and glacial acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction itself is generally not highly exothermic, but it is good practice to monitor the temperature, especially if scaling up the reaction.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be used to confirm the chemical structure of the compound.
Q5: Can other acetylating agents be used for this reaction?
A5: While acetic anhydride is commonly used, other acetylating agents like acetyl chloride could potentially be used. However, acetyl chloride is more reactive and produces hydrochloric acid as a byproduct, which would need to be neutralized, adding a step to the work-up procedure.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-methoxy-2-nitroaniline | [1][2] |
| Acetylating Agent | Acetic Anhydride | [1][2] |
| Solvent | Glacial Acetic Acid | [1][2] |
| Molar Ratio (Starting Material:Acetic Anhydride) | 1 : 1.2 | [1][2] |
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 18 hours | [1][2] |
| Purification Method | Recrystallization from aqueous solution | [1][2] |
Table 2: Representative Optimization Parameters for Acetylation of Anilines (General Guidance)
| Parameter | Condition | Expected Outcome on Yield/Purity | Considerations |
| Temperature | Low (e.g., 0-25°C) | May result in a slower reaction rate and lower yield if time is insufficient. Can improve selectivity and reduce by-products. | Requires longer reaction times. |
| Moderate (e.g., 25-60°C) | Generally provides a good balance between reaction rate and selectivity. | Optimal for many acetylation reactions. | |
| High (e.g., >60°C) | Increases the reaction rate but may also lead to the formation of undesired side products and decomposition. | Should be approached with caution and careful monitoring. | |
| Molar Ratio of Acetic Anhydride | Stoichiometric (1:1) | May result in incomplete conversion if any anhydride is lost to hydrolysis. | Requires strictly anhydrous conditions. |
| Slight Excess (1.1-1.5:1) | Generally improves yield by driving the reaction to completion. | This is a common and effective approach. | |
| Large Excess (>2:1) | Can further increase the reaction rate but may complicate purification and is less economical. | May require more extensive purification to remove unreacted anhydride. | |
| Reaction Time | Short | May lead to incomplete reaction and a lower yield. | Monitor by TLC to determine the minimum time required. |
| Optimal | The point at which the starting material is consumed, maximizing yield without significant by-product formation. | Determined by reaction monitoring (e.g., TLC, LC-MS). | |
| Extended | Can lead to the formation of degradation products or side reactions, potentially reducing the purity of the final product. | Generally not beneficial once the reaction has reached completion. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1][2]
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Glacial acetic acid (30 mL)
-
Acetic anhydride (2.46 g, 2.4 mL, 24 mmol)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid.
-
To the stirred solution, add 2.46 g (24 mmol) of acetic anhydride at room temperature.
-
Stir the reaction mixture continuously for 18 hours at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
After the reaction is complete, remove the solvent under vacuum.
-
To the residue, add a sufficient amount of deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purify the crude this compound by recrystallization from an aqueous solution. This may need to be performed twice to achieve high purity.
-
Dry the purified product under vacuum to obtain a crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield in the synthesis.
References
- 1. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Methoxy-2-nitrophenyl)acetamide stability under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(4-Methoxy-2-nitrophenyl)acetamide under various storage conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 0-5°C.[1] It is also advisable to protect the compound from light, moisture, and atmospheric oxygen, especially for long-term storage. General best practices for nitroaromatic compounds include storage in amber glass vials or in a dark cabinet and under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or moisture.[2]
Q2: I've observed a color change in my sample of this compound. Does this indicate degradation?
A change in color, such as darkening or the appearance of a yellowish or brownish hue, is a common visual indicator of potential degradation in nitroaromatic compounds.[2] This can be caused by exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with other substances.[2] However, a visual inspection is not conclusive. Analytical methods are required to confirm and quantify any degradation.[2]
Q3: How can I definitively determine if my this compound has degraded?
The most reliable method to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound and the identification of impurities.[2]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds can undergo several types of reactions:
-
Reduction: The nitro group is susceptible to reduction, which can lead to the formation of the corresponding amino derivatives.[3]
-
Oxidation: The molecule can be oxidized, particularly when exposed to cellular oxidants, potentially forming nitrated or other oxidation products.[3][4]
-
Hydrolysis: Although generally stable, under forced conditions of extreme pH and temperature, the acetamide group could be susceptible to hydrolysis.
-
Photodegradation: Exposure to light can induce degradation in nitroaromatic compounds.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Sample degradation | 1. Confirm the identity of the new peaks using techniques like LC-MS/MS. 2. Review storage conditions to ensure they align with recommendations (0-5°C, protected from light). 3. Perform a forced degradation study to intentionally generate and identify potential degradation products. |
| Poor solubility of the compound compared to a fresh batch | Formation of insoluble degradation products or polymers. | 1. Attempt to dissolve a small amount in a stronger solvent to assess if solubility has changed. 2. Analyze the sample using a stability-indicating method (e.g., HPLC) to check for impurities. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Use a freshly opened or newly purchased batch of the compound. 2. Quantify the purity of the current batch using an analytical standard. |
Stability Data (Illustrative Examples)
The following tables present illustrative data on the stability of this compound under forced degradation conditions. This data is for example purposes only and should be confirmed by experimental analysis.
Table 1: Stability of this compound in Solution under Various pH Conditions at 50°C for 7 Days.
| Condition | Initial Purity (%) | Purity after 7 days (%) | Major Degradants Observed |
| 0.1 M HCl | 99.8 | 98.5 | 4-Methoxy-2-nitroaniline |
| pH 7 Buffer | 99.8 | 99.6 | Not significant |
| 0.1 M NaOH | 99.8 | 95.2 | 4-Methoxy-2-nitroaniline and others |
Table 2: Stability of Solid this compound under Stress Conditions for 30 Days.
| Condition | Initial Purity (%) | Purity after 30 days (%) | Appearance |
| 40°C / 75% RH | 99.8 | 99.1 | Slight darkening of color |
| Photostability (ICH Q1B) | 99.8 | 97.5 | Noticeable color change to brownish-yellow |
| 60°C | 99.8 | 98.2 | Slight darkening of color |
Experimental Protocols
Protocol 1: Forced Degradation Study in Solution (Hydrolysis)
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare stock solutions of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary, due to limited aqueous solubility.
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in the following media:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (or a neutral buffer, e.g., phosphate buffer pH 7.0)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Store the solutions at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 7 days). Protect from light.
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and the formation of any degradation products.
Protocol 2: Solid-State Stability Study (Thermal and Photostability)
Objective: To assess the stability of this compound in its solid form under thermal and photolytic stress.
Methodology:
-
Place a known quantity of solid this compound in appropriate containers (e.g., clear and amber glass vials).
-
Expose the samples to the following conditions as per ICH guidelines:
-
Thermal Stress: Place samples in a temperature-controlled oven at one or more elevated temperatures (e.g., 40°C, 60°C). For humid conditions, use a humidity-controlled chamber (e.g., 40°C / 75% RH).[5]
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
After a specified duration (e.g., 1-2 months), analyze the samples.[5]
-
Dissolve a known amount of the stressed and control samples in a suitable solvent.
-
Analyze by a validated stability-indicating HPLC method to determine purity and detect degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting low purity in N-(4-Methoxy-2-nitrophenyl)acetamide recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the recrystallization of N-(4-Methoxy-2-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on available literature, aqueous solutions and ethanol are commonly used and effective solvents for the recrystallization of this compound.[1][2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery of pure crystals upon cooling. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and optimize crystal formation.
Q2: What are the most probable impurities contributing to the low purity of my recrystallized this compound?
A2: The most likely impurities include:
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Unreacted starting materials: 4-methoxy-2-nitroaniline and acetic anhydride that were not fully consumed during the synthesis.
-
Byproducts: Diacetylated derivatives can sometimes form, although this is less common for primary amines.[3]
-
Positional isomers: Depending on the synthetic route, other isomers of the product might be present.
Q3: How does the cooling rate during recrystallization affect the purity of the final product?
A3: A slower cooling rate is crucial for obtaining high-purity crystals. Slow cooling allows the crystal lattice to form gradually and selectively, excluding impurity molecules. Rapid cooling can trap impurities within the growing crystals, leading to a less pure product.
Q4: I am observing an oily precipitate instead of crystals during cooling. What could be the cause and how can I resolve it?
A4: The formation of an oil, a phenomenon known as "oiling out," can occur if the solute is too soluble in the hot solvent or if the solution is highly supersaturated with impurities. To resolve this, you can try the following:
-
Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly.
-
Ensure the solution is not overly concentrated. You can add a little more hot solvent to prevent premature precipitation above the compound's melting point.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation and crystal growth.
Q5: What is the expected melting point of pure this compound, and how can I use it to assess purity?
A5: The reported melting point for this compound is in the range of 117-118°C.[2] A pure crystalline solid will have a sharp melting point range (typically 1-2°C). A broad melting point range is indicative of the presence of impurities.
Troubleshooting Guides for Low Purity
This section provides a step-by-step guide to troubleshoot and resolve common issues leading to low purity in the recrystallization of this compound.
Problem: The purity of the recrystallized product is below the desired specification.
Step 1: Identify the Potential Source of Impurity
Caption: Identifying potential sources of impurities.
Step 2: Implement Corrective Actions Based on the Impurity Source
Caption: Corrective actions for different impurity types.
Data Presentation
The following table summarizes key quantitative data for this compound. Solubility data is often determined empirically and should be recorded based on your experimental findings.
| Property | Value | Notes |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| Appearance | Yellow solid | |
| Melting Point | 117-118 °C | [2] A sharp melting point is indicative of high purity. |
| Solubility in Water | To be determined experimentally | The compound is purified from aqueous solutions, suggesting low solubility at room temperature and higher solubility at elevated temperatures.[1] |
| Solubility in Ethanol | To be determined experimentally | Ethanol is a common recrystallization solvent, indicating good solubility at higher temperatures.[2] |
| Solubility in Other Solvents | To be determined experimentally | It is advisable to perform solubility tests in a range of solvents (e.g., methanol, isopropanol, ethyl acetate, acetone) to find the optimal system for your needs. |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add the minimum amount of hot ethanol required to just dissolve the solid. Stir continuously while heating. The solution should be near boiling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a separate flask containing a small amount of boiling ethanol and a funnel with fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove insoluble materials.
-
-
Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Reheat the mixture gently until the solution becomes clear again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry.
-
For complete drying, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a temperature well below the melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point in the range of 117-118°C indicates a high degree of purity.
-
References
Scalability considerations for the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the acetylation of 4-methoxy-2-nitroaniline can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient. While lab-scale syntheses report reaction times of 18 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal endpoint.[1][2]
-
Suboptimal Temperature: While the reaction is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion, especially at a larger scale. However, be cautious as higher temperatures can lead to side product formation.
-
Reagent Quality: The purity of the starting material, 4-methoxy-2-nitroaniline, and the acetylating agent, acetic anhydride, is critical. Impurities in the starting material can lead to the formation of unwanted byproducts. Ensure the acetic anhydride has not hydrolyzed to acetic acid, which is a less effective acetylating agent under these conditions.
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and recrystallization steps. Ensure the product has fully precipitated before filtration and minimize the amount of solvent used for washing the filtered solid.
Q2: I am observing significant impurity peaks in my product analysis. What are the likely impurities and how can I minimize them?
A2: Common impurities in the synthesis of this compound include:
-
Unreacted 4-methoxy-2-nitroaniline: This is a common impurity if the reaction is incomplete. To minimize this, you can try extending the reaction time or using a slight excess of acetic anhydride.
-
Diacetylated Product: Although less common for anilines with an ortho-nitro group due to steric hindrance, diacetylation can occur, especially with a large excess of acetic anhydride or at elevated temperatures.
-
Side-products from the starting material: The purity of the starting 4-methoxy-2-nitroaniline is crucial. Impurities from its synthesis, such as isomers (e.g., 4-methoxy-3-nitroaniline), will likely be acetylated and contaminate the final product.
-
Residual Acetic Acid: Acetic acid is a byproduct of the reaction and is also used as the solvent.[2] Efficient drying of the product after filtration is necessary to remove it.
To minimize these impurities, it is recommended to use high-purity starting materials, optimize the stoichiometry of the reactants, and carefully control the reaction temperature. A well-optimized recrystallization protocol is also essential for removing most of these impurities.
Q3: During scale-up, I'm facing issues with controlling the reaction exotherm. What are the best practices for temperature management?
A3: The acetylation of anilines is an exothermic reaction. While manageable at the lab scale, heat dissipation becomes a significant challenge during scale-up.
-
Controlled Reagent Addition: Instead of adding all the acetic anhydride at once, a controlled, dropwise addition is recommended for larger batches. This allows for better management of the heat generated.
-
Efficient Cooling: Utilize a reactor with a cooling jacket to maintain a stable internal temperature. For highly exothermic reactions, an external cooling bath might also be necessary.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is a highly effective strategy for managing exotherms. The high surface-area-to-volume ratio of these reactors allows for rapid and efficient heat exchange, significantly improving safety and process control.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A4: "Oiling out" during recrystallization is a common issue, especially with impure compounds. It occurs when the solute separates from the solution as a liquid phase instead of a solid.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
-
Solvent System Optimization: The choice of solvent is critical. While aqueous solutions are reported for recrystallization, you might need to experiment with different solvent systems.[2] A mixture of solvents, such as ethanol/water, can sometimes be more effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Seed Crystals: Adding a small crystal of the pure product (a seed crystal) to the supersaturated solution can induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
Data Presentation
The following tables summarize key parameters and their impact on the synthesis of this compound.
Table 1: Reactant Stoichiometry and its Impact on the Reaction
| Reactant | Stoichiometry (molar ratio relative to 4-methoxy-2-nitroaniline) | Impact on Yield | Impact on Purity | Scalability Considerations |
| 4-methoxy-2-nitroaniline | 1.0 | - | - | Ensure high purity of the starting material to avoid side reactions. |
| Acetic Anhydride | 1.0 - 1.2 | A slight excess can help drive the reaction to completion, improving the yield. | A large excess can lead to diacetylation and complicate purification. | Precise control of stoichiometry is crucial at scale to manage costs and minimize waste. |
| Acetic Acid | Solvent | - | - | The volume of solvent impacts reaction concentration and heat transfer. At scale, solvent recovery and recycling are important economic and environmental considerations. |
Table 2: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Typical Range | Impact on Reaction Rate | Impact on Yield | Impact on Purity/Side Reactions | Scalability Considerations |
| Temperature | Room Temperature (Lab Scale) | Slower | Generally good | Lower risk of side reactions | Difficult to maintain uniform temperature in large batches. Requires efficient cooling. |
| 40-60°C (Potential for Scale-up) | Faster | May improve with shorter reaction times | Increased risk of diacetylation and other side products | Requires robust temperature control to prevent runaway reactions. Continuous flow reactors offer superior heat management. | |
| Reaction Time | 12 - 24 hours (Batch) | - | Longer times can lead to higher conversion. | Prolonged reaction times at elevated temperatures can increase byproduct formation. | Long batch times reduce throughput. Continuous flow can significantly shorten reaction times to minutes. |
| Agitation | Continuous Stirring | Crucial for homogeneity and heat transfer | Good agitation ensures complete reaction. | Poor mixing can lead to localized overheating and side reactions. | Efficient mixing is critical in large reactors to ensure uniform reaction conditions. |
Experimental Protocols
Lab-Scale Batch Synthesis of this compound
This protocol is based on established laboratory procedures.[2]
Materials:
-
4-methoxy-2-nitroaniline (3.36 g, 20 mmol)
-
Acetic anhydride (2.46 g, 24 mmol)
-
Glacial acetic acid (30 ml)
-
Deionized water (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
With continuous stirring, add 2.46 g (24 mmol) of acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
To the resulting residue, add deionized water and heat to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound in a vacuum oven.
-
A second recrystallization from an aqueous solution can be performed to achieve higher purity.[2]
Mandatory Visualization
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot low reaction yields.
Caption: A decision-making flowchart for troubleshooting low product yields.
References
Technical Support Center: Regioselective Nitration of 4-Methoxyaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in preventing isomer formation during the nitration of 4-methoxyaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 4-methoxyaniline often problematic?
Q2: What is the primary strategy to control isomer formation during the nitration of anilines?
Q3: How does protecting the amino group as an acetamide favor the formation of the para-isomer?
The acetamido group (-NHCOCH3) is still an ortho, para-directing group because the nitrogen's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing electron density at the ortho and para positions.[5][8] However, the bulky nature of the acetamido group sterically hinders the ortho positions.[9][10] This steric hindrance makes the electrophilic attack by the nitronium ion (NO2+) at the para position more favorable, resulting in the para-nitro derivative as the major product.[9][10]
Q4: What are the standard reagents used for the nitration step?
The most common nitrating agent is a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4), often referred to as "mixed acid".[11] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+), the active species in the reaction.[12][13]
Q5: Can other isomers still form even with a protecting group?
Yes, while protection significantly favors the para-isomer, small amounts of the ortho-isomer can still be formed. The exact ratio of para to ortho product can be influenced by reaction conditions such as temperature and solvent.[5] The goal of optimization is to maximize the yield of the desired para-isomer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| High yield of meta-nitro isomer | Incomplete protection of the amino group. The strong acidic conditions of nitration protonate the unprotected amine to form the meta-directing anilinium ion.[2][3] | Ensure complete acetylation: Confirm the completion of the protection step via TLC or other analytical methods before proceeding with nitration. Use a slight excess of acetic anhydride if necessary. |
| Significant formation of ortho-nitro isomer | The steric hindrance of the protecting group is insufficient under the reaction conditions. Reaction temperature may be too high, reducing selectivity. | Optimize reaction conditions: Maintain a low temperature (typically below 10 °C) during the addition of the nitrating mixture.[5] Experiment with different solvent systems, although glacial acetic acid is standard. |
| Presence of tarry, oxidized by-products | The amino group was not fully protected. The unprotected amine is highly activated and readily oxidized by nitric acid.[1][2] | Verify protection: Ensure the amino group is fully converted to the less reactive acetamide. The acetyl group reduces the ring's reactivity and prevents oxidation.[6] |
| Low overall yield | Suboptimal temperature control leading to side reactions. Incomplete reaction during nitration or hydrolysis steps. Loss of product during workup or purification. | Control temperature: Add the nitrating agent slowly and dropwise while maintaining a consistently low temperature with an ice bath.[5] Ensure adequate reaction time: Allow the reaction to proceed for the recommended duration after the addition of reagents. Optimize workup: Pour the reaction mixture onto crushed ice to precipitate the product effectively.[5] Use appropriate recrystallization solvents to purify the final product with minimal loss. |
Isomer Distribution Data
Direct nitration of aniline derivatives leads to a mixture of isomers, whereas protection of the amino group drastically improves regioselectivity, favoring the para product.
| Substrate | Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| Aniline | Direct Nitration in Acid | 2 | 47 | 51 | |
| Acetanilide | Nitration in Acid | ~19 | ~0 | ~81 | General textbook values |
| 4-Methylacetanilide | Nitration in Acid | 97 (ortho to -NHAc) | - | - | [8] |
Note: For 4-methylacetanilide, the primary product is ortho to the strongly directing acetamido group (and meta to the methyl group).
Experimental Protocols
Protocol 1: Acetylation of 4-Methoxyaniline
-
Dissolve Substrate: In a flask, dissolve 10 g of 4-methoxyaniline in 30 mL of glacial acetic acid.
-
Add Reagent: While stirring, add 10 mL of acetic anhydride.
-
Heat: Gently warm the mixture on a steam bath for approximately 15-20 minutes.
-
Precipitate: Cool the flask and pour the contents into 200 mL of ice-cold water while stirring.
-
Isolate: Collect the precipitated solid, N-(4-methoxyphenyl)acetamide (4-methoxyacetanilide), by vacuum filtration.
-
Wash and Dry: Wash the solid with cold water and dry it completely. The product can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Nitration of N-(4-methoxyphenyl)acetamide
-
Dissolve Protected Substrate: In a flask, dissolve 5 g of dry N-(4-methoxyphenyl)acetamide in 10 mL of glacial acetic acid. Cool the flask in an ice bath.
-
Add Sulfuric Acid: Slowly and carefully add 10 mL of concentrated sulfuric acid while stirring, keeping the solution cool.
-
Prepare Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the acetanilide solution. It is critical to maintain the reaction temperature below 10 °C throughout the addition.[5]
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Isolate Product: Pour the reaction mixture onto 100 g of crushed ice. The product, N-(4-methoxy-2-nitrophenyl)acetamide, will precipitate.
-
Filter and Wash: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Purify: Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 3: Hydrolysis (Deprotection) of the Acetyl Group
-
Reflux: Place the purified this compound in a round-bottom flask with a mixture of 30 mL of ethanol and 15 mL of concentrated hydrochloric acid.
-
Heat: Heat the mixture under reflux for 1 hour.
-
Neutralize: Cool the solution and slowly neutralize it with a suitable base, such as a concentrated sodium hydroxide solution, until the desired 4-methoxy-2-nitroaniline precipitates.
-
Isolate and Purify: Collect the final product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to achieve high purity.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. Amine group in aniline is ortho and para directing. Why does then ani - askIITians [askiitians.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.in [brainly.in]
- 7. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. chemcess.com [chemcess.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
Safe handling and disposal of N-(4-Methoxy-2-nitrophenyl)acetamide
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of N-(4-Methoxy-2-nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nitro-substituted aromatic acetamide derivative. It is often used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its molecular formula is C₉H₁₀N₂O₄, and it has a molecular weight of 210.19 g/mol .[1][2]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is that it is harmful if swallowed.[2] It may also cause skin and eye irritation.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-impermeable gloves (such as nitrile rubber, butyl rubber, or polychloroprene).[3][4]
-
Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a full-face respirator.[4]
Q4: How should I properly store this compound?
A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] It should be stored away from foodstuff containers and incompatible materials such as strong oxidizing agents.[2][4] A recommended storage temperature is 0-5°C.[5]
Q5: What should I do in case of a spill?
A5: For minor spills, remove all ignition sources, clean up spills immediately, and avoid generating dust.[3] Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[3] For major spills, evacuate the area and alert emergency responders.[3] In both cases, ensure you are wearing appropriate PPE.[4]
Q6: How do I dispose of waste this compound?
A6: Dispose of the contents and container to an approved waste disposal plant.[2] All waste must be handled in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains.[4]
Troubleshooting Guide
Issue: Unexpected color change or degradation of the compound during storage.
-
Possible Cause 1: Improper Storage Conditions.
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure that the container was properly sealed and that no incompatible materials, such as strong oxidizing agents, have come into contact with the compound.[2]
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Impurity of the compound.
-
Troubleshooting Step: Verify the purity of the this compound used. If necessary, repurify the compound through recrystallization. A known synthesis method involves recrystallization from aqueous solutions.[1]
-
-
Possible Cause 2: Procedural inconsistencies.
-
Troubleshooting Step: Review the experimental protocol to ensure all steps are being followed consistently. Pay close attention to reaction times, temperatures, and the quantities of reagents used.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| Physical Form | Yellow Solid / Crystalline Powder | [3][5] |
| Melting Point | 117-118 °C | [6] |
| Solubility | Insoluble in water. Soluble in alcohol and chloroform. | [3] |
Hazard Identification and First Aid
| Hazard | GHS Classification | First Aid Measures | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2] |
| Skin Contact | May cause skin irritation | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [2][3] |
| Eye Contact | May cause eye irritation | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][3] |
| Inhalation | May cause respiratory irritation | Move the victim into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2][4] |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 4-methoxy-2-nitroaniline.
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, the product can be purified by recrystallization from aqueous solutions to yield yellow crystalline solids.[1][7]
Visualizations
Caption: Workflow for the safe handling and disposal of chemical compounds.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound | 119-81-3 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 119-81-3 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Flow Synthesis of 4-Methoxy-2-nitroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing a continuous flow reactor for the synthesis of 4-methoxy-2-nitroaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the continuous flow synthesis of 4-methoxy-2-nitroaniline.
| Issue | Potential Cause | Recommended Solution |
| 1. Reactor Clogging | a. Precipitation of starting material, intermediate, or product.[1] b. Formation of insoluble byproducts. | a. Ensure all reagent solutions are fully dissolved before introducing them into the reactor. Consider using a co-solvent to improve the solubility of all species. b. If clogging persists, an ultrasonic bath can be used to break up solid precipitates in the reactor tubing.[1] For persistent byproduct precipitation, re-evaluate the solvent system. |
| 2. Inconsistent Product Yield | a. Fluctuations in reactor temperature. b. Inaccurate residence time.[2][3] c. Poor mixing of reagents. | a. Verify the stability and accuracy of the heating/cooling system for each reactor. Implement in-line temperature monitoring if possible. b. Calibrate pump flow rates to ensure precise control over the residence time. Small deviations can significantly impact conversion and selectivity.[2][3] c. Ensure the mixing unit (e.g., T-mixer, static mixer) is appropriate for the reaction scale and flow rates to achieve efficient mass transfer. |
| 3. Formation of Impurities (e.g., 4-methoxy-3-nitroaniline) | a. Suboptimal nitration temperature. b. Incorrect stoichiometry of the nitrating agent. | a. Carefully control the temperature of the nitration step. Excursions can lead to the formation of undesired isomers. b. Precisely control the molar ratio of the nitrating agent to the substrate. An excess of nitrating agent can lead to over-nitration or side reactions. |
| 4. Pressure Fluctuations in the System | a. Partial clogging or blockages. b. Inconsistent pump performance. c. Outgassing from the reaction mixture. | a. Refer to the "Reactor Clogging" section for solutions. b. Check the pumps for any leaks or signs of wear. Ensure they are properly primed and calibrated. c. If the reaction generates gaseous byproducts, consider incorporating a back-pressure regulator that can handle mixed-phase flow or an in-line gas-liquid separator. |
Frequently Asked Questions (FAQs)
Q1: Why is a continuous flow method preferred over a traditional batch process for the synthesis of 4-methoxy-2-nitroaniline?
A1: Continuous flow reactors offer significant advantages for this synthesis, particularly for the highly exothermic nitration step.[4] The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways, which can be a major safety concern in batch reactors.[4] This enhanced control leads to higher selectivity, reducing the formation of unwanted byproducts like 4-methoxy-3-nitroaniline, and ultimately results in higher purity and yield of the desired product.[4]
Q2: What are the critical parameters to monitor and control during the synthesis?
A2: The most critical parameters are the reaction temperatures for each step (acetylation, nitration, and hydrolysis), the residence time in each reactor, and the molar ratios of the reactants. Precise control of these variables is essential for achieving high yield, purity, and process safety.
Q3: How can I optimize the residence time for each reaction step?
A3: Optimization of residence time can be achieved by systematically varying the flow rates of the reagent pumps and analyzing the output stream for conversion and purity using an in-line analytical technique (e.g., HPLC, IR) or by collecting and analyzing discrete samples.[2][3] This allows for the determination of the optimal balance between reaction completion and the minimization of byproduct formation.[2][3]
Q4: What safety precautions should be taken when working with the reagents for this synthesis?
A4: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, is mandatory. The nitrating agent (mixed acid of concentrated sulfuric and nitric acid) is highly corrosive and a strong oxidizing agent, requiring careful handling. Acetic anhydride is corrosive and a lachrymator. The hydrolysis reagent (e.g., sodium hydroxide) is also corrosive. Ensure appropriate spill kits are readily available.
Experimental Protocols
The synthesis of 4-methoxy-2-nitroaniline is performed in a three-step continuous flow process: acetylation, nitration, and hydrolysis.
1. Reagent Preparation:
-
Solution A (4-methoxyaniline solution): Dissolve 4-methoxyaniline in glacial acetic acid.
-
Solution B (Acetylation agent): Acetic anhydride.
-
Solution C (Nitrating agent): A mixed acid solution of concentrated sulfuric acid and concentrated nitric acid (mass ratio of 1:0.8-1.5).[4]
-
Solution D (Hydrolysis agent): An aqueous solution of sodium hydroxide or another suitable base.[4]
2. Continuous Flow Synthesis:
-
Step 1: Acetylation
-
Solutions A and B are continuously pumped into the first flow reactor (Reactor I).
-
The reaction is maintained at a specific temperature and residence time to form 4-methoxyacetanilide.
-
-
Step 2: Nitration
-
The output stream from Reactor I, containing 4-methoxyacetanilide, is mixed with Solution C (nitrating agent) and enters the second flow reactor (Reactor II).
-
The nitration reaction is carried out under controlled temperature and for a defined residence time to yield 4-methoxy-2-nitroacetanilide.
-
-
Step 3: Hydrolysis
-
The reaction mixture from Reactor II is then combined with Solution D (hydrolysis agent) in the third flow reactor (Reactor III).
-
The hydrolysis is conducted at a set temperature and residence time to produce the final product, 4-methoxy-2-nitroaniline.
-
3. Post-Treatment:
-
The reaction mixture exiting Reactor III is collected.
-
The crude product is isolated by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.[4]
Quantitative Data
The following tables summarize the key quantitative data for the continuous flow synthesis of 4-methoxy-2-nitroaniline.
Table 1: Reaction Conditions
| Parameter | Acetylation (Reactor I) | Nitration (Reactor II) | Hydrolysis (Reactor III) |
| Temperature Range | 0-100 °C[4] | 0-100 °C[4] | 0-100 °C[4] |
| Residence Time | 30 s - 3 h[4] | 30 s - 2 h[4] | 2 min - 7 h[4] |
Table 2: Reagent Stoichiometry
| Reagent | Molar Ratio (relative to 4-methoxyaniline) |
| Acetic Anhydride | 1.0 - 2.0[4] |
| Nitrating Agent | 1.0 - 10.0[4] |
| Hydrolysis Agent | 1.0 - 10.0[4] |
Table 3: Product Specifications
| Parameter | Value |
| Overall Yield | 85-86%[4] |
| Purity (HPLC) | >99%[4] |
Visualizations
Caption: Experimental workflow for the continuous synthesis of 4-methoxy-2-nitroaniline.
Caption: Troubleshooting decision tree for continuous flow synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Characterization of N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization techniques for N-(4-Methoxy-2-nitrophenyl)acetamide, a key intermediate in organic synthesis. The following sections detail the experimental data and protocols for the synthesis and analysis of this compound, alongside a comparison with structurally similar alternatives.
Synthesis and Structural Analysis
This compound can be synthesized via the acetylation of 4-methoxy-2-nitroaniline. This process yields a crystalline solid product whose structure has been extensively studied using single-crystal X-ray diffraction.
Synthesis Protocol
The synthesis of this compound is achieved through the reaction of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. The mixture is stirred for 18 hours at room temperature, followed by vacuum drying. The resulting residue is then purified by recrystallization from an aqueous solution to yield yellow lath-shaped single crystals.[1]
Crystal Structure Analysis
Single-crystal X-ray diffraction provides a detailed insight into the three-dimensional structure of this compound. The analysis reveals a non-planar molecular geometry.[1]
Table 1: Key Crystallographic Data for this compound [1]
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.8713(7) |
| b (Å) | 3.9563(2) |
| c (Å) | 17.2057(9) |
| β (°) | 114.051(3) |
| Volume (ų) | 924.42(8) |
| Z | 4 |
| Temperature (K) | 90 |
The molecule exhibits significant deviation from planarity, which can be described by the torsion angles of its substituents relative to the central phenyl ring. The methoxy group is nearly coplanar, while the nitro and acetamido groups are considerably twisted out of the plane.[1] An intramolecular N—H⋯O hydrogen bond is observed between the amide hydrogen and an oxygen atom of the nitro group.[1]
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum shows a molecular ion peak corresponding to the expected molecular weight.
Table 2: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 | N-H Stretch (Amide) |
| ~1660-1700 | C=O Stretch (Amide I) |
| ~1500-1550 | N-O Asymmetric Stretch (Nitro) |
| ~1300-1360 | N-O Symmetric Stretch (Nitro) |
| ~1200-1280 | C-O Stretch (Aryl Ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data is predicted and should be confirmed with experimental results.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 | d | H-3 |
| ~7.6 | dd | H-5 |
| ~7.1 | d | H-6 |
| ~3.9 | s | -OCH₃ |
| ~2.2 | s | -C(O)CH₃ |
| ~9.5 | s (broad) | -NH |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (Amide) |
| ~155 | C-4 (C-O) |
| ~140 | C-2 (C-NO₂) |
| ~132 | C-1 (C-N) |
| ~125 | C-6 |
| ~118 | C-5 |
| ~105 | C-3 |
| ~56 | -OCH₃ |
| ~25 | -C(O)CH₃ |
Comparison with Alternative Compounds
A comparative analysis of this compound with its ethoxy and hydroxy analogues highlights the influence of the para-substituent on the molecular structure.
Table 6: Comparison of Torsion Angles for N-(4-Alkoxy/Hydroxy-2-nitrophenyl)acetamides
| Compound | Methoxy Torsion Angle (C-C-O-C) (°) | Nitro Torsion Angle (O-N-C-C) (°) | Acetamido Torsion Angle (C-N-C-C) (°) | Reference |
| This compound | 6.1(5) | -12.8(5) | 25.4(5) | [1] |
| N-(4-Ethoxy-2-nitrophenyl)acetamide | 0.56(12) | -14.94(13) | 18.23(15) | [1] |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | - | -0.79(19) | 3.1(2) | [1] |
The data indicates that N-(4-Hydroxy-2-nitrophenyl)acetamide is considerably more planar than its methoxy and ethoxy counterparts. This is likely due to the involvement of the hydroxyl group in intermolecular hydrogen bonding, which influences the overall crystal packing and molecular conformation.[1]
Experimental Workflows and Logical Relationships
The characterization of this compound follows a logical workflow, from synthesis to comprehensive analysis.
This diagram illustrates the progression from the initial synthesis and purification steps to the various analytical techniques employed for a thorough characterization of the compound. The data obtained from these techniques are then used for structural elucidation, identity confirmation, and comparative analysis.
The logical relationship between the molecular structure and its planarity as influenced by the para-substituent can be visualized as follows:
This diagram highlights that the nature of the para-substituent, particularly its ability to participate in intermolecular hydrogen bonding (as seen with the -OH group), has a direct impact on the overall planarity of the molecule.
References
Interpreting the 1H NMR Spectrum of N-(4-Methoxy-2-nitrophenyl)acetamide
An authoritative guide to interpreting the 1H NMR spectrum of N-(4-Methoxy-2-nitrophenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the compound's spectral data, a comparison with related structures, and standardized experimental protocols.
The 1H Nuclear Magnetic Resonance (NMR) spectrum is a powerful analytical tool for elucidating the structure of organic molecules. For this compound (C₉H₁₀N₂O₄), the spectrum reveals distinct signals corresponding to each unique proton in the molecule. Understanding the chemical shifts, splitting patterns, and integration of these signals is key to confirming the compound's identity and purity.
The structure of this compound contains a substituted benzene ring with three aromatic protons, a methoxy group, and an acetamido group. The electron-withdrawing nitro group and the electron-donating methoxy and acetamido groups all influence the chemical environment of the aromatic protons, leading to a predictable pattern in the 1H NMR spectrum.
Predicted 1H NMR Data Summary
The following table summarizes the expected 1H NMR spectral data for this compound. The predictions are based on established chemical shift values for similar structural motifs and the known electronic effects of the substituents.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.5 - 7.7 | d | ~ 2.5 | 1H |
| H-5 | ~ 7.2 - 7.4 | dd | ~ 9.0, 2.5 | 1H |
| H-6 | ~ 8.2 - 8.4 | d | ~ 9.0 | 1H |
| -OCH₃ | ~ 3.8 - 4.0 | s | - | 3H |
| -NH | ~ 9.5 - 10.5 | s (broad) | - | 1H |
| -COCH₃ | ~ 2.1 - 2.3 | s | - | 3H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
Detailed Signal Analysis
-
Aromatic Protons (H-3, H-5, H-6):
-
The proton H-6 is ortho to the electron-withdrawing nitro group and is expected to be the most deshielded, appearing furthest downfield as a doublet.
-
The proton H-3 is also ortho to the nitro group but meta to the methoxy group, resulting in a downfield shift, appearing as a doublet due to coupling with H-5.
-
The proton H-5 is ortho to the methoxy group and meta to the nitro group. It will be coupled to both H-3 and H-6, appearing as a doublet of doublets.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they appear as a sharp singlet.
-
Acetamido Protons (-NHCOCH₃):
-
The amide proton (-NH ) signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and its chemical shift can be highly dependent on solvent, temperature, and concentration. An intramolecular hydrogen bond between the NH group and an oxygen atom of the ortho-nitro group can lead to a significant downfield shift.[1][2][3]
-
The three protons of the acetyl methyl group (-COCH₃ ) are equivalent and appear as a singlet.
-
Comparison with Structurally Similar Compounds
To provide context, the predicted 1H NMR data for this compound can be compared with experimental data for related compounds like acetanilide and nitrobenzene.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| Acetanilide | 7.10 (t, 1H), 7.32 (t, 2H), 7.49 (d, 2H) | 2.18 (s, 3H, -COCH₃), 7.15 (br s, 1H, -NH)[4] |
| Nitrobenzene | 7.56 (t, 2H, meta), 7.71 (t, 1H, para), 8.25 (d, 2H, ortho)[5] | - |
| This compound (Predicted) | ~ 7.5-7.7 (d, 1H), ~ 7.2-7.4 (dd, 1H), ~ 8.2-8.4 (d, 1H) | ~ 3.8-4.0 (s, 3H, -OCH₃), ~ 9.5-10.5 (s, 1H, -NH), ~ 2.1-2.3 (s, 3H, -COCH₃) |
The comparison highlights the influence of the substituents on the chemical shifts of the aromatic protons. The strong deshielding effect of the nitro group is evident in both nitrobenzene and the title compound.
Experimental Protocol
Sample Preparation and 1H NMR Spectroscopy
A standard protocol for obtaining a 1H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the NH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Structural and Spectral Relationship
The following diagram illustrates the correlation between the chemical structure of this compound and its predicted 1H NMR signals.
Caption: Correlation of protons in this compound to their predicted 1H NMR signals.
References
A Comparative FTIR Spectral Analysis of N-(4-Methoxy-2-nitrophenyl)acetamide and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the vibrational spectroscopy of N-(4-Methoxy-2-nitrophenyl)acetamide, with a comparative analysis against key structural analogs: Acetanilide, Anisole, and Nitrobenzene.
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a substituted aromatic amide of interest in pharmaceutical research. The interpretation of its spectrum is supported by a comparative study with the spectra of its core structural components: acetanilide, anisole, and nitrobenzene. This approach facilitates the assignment of characteristic vibrational modes and offers a deeper understanding of the molecule's structural features.
Comparative Spectral Data
The FTIR spectral data, presenting the key vibrational frequencies (in cm⁻¹) for this compound and its comparator molecules, are summarized in the table below. The data for this compound is based on the closely related analogue, N-(4-ethoxy-2-nitrophenyl)acetamide, and typical vibrational frequencies for its specific functional groups.
| Functional Group | Vibrational Mode | N-(4-ethoxy-2-nitrophenyl)acetamide (cm⁻¹)[1][2] | Acetanilide (cm⁻¹)[3][4][5] | Anisole (cm⁻¹)[6][7] | Nitrobenzene (cm⁻¹)[8][9] |
| Amide | N-H Stretch | ~3300 - 3500 | ~3300 - 3500 | - | - |
| C=O Stretch (Amide I) | ~1650 - 1700 | ~1660 - 1670 | - | - | |
| N-H Bend (Amide II) | ~1550 - 1650 | ~1540 - 1550 | - | - | |
| Nitro Group | Asymmetric NO₂ Stretch | ~1500 - 1550 | - | - | ~1520 |
| Symmetric NO₂ Stretch | ~1330 - 1370 | - | - | ~1345 | |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 | ~3030 - 3080 | ~3003 - 3065 | ~3076 |
| C=C Stretch | ~1450 - 1600 | ~1480 - 1600 | ~1450 - 1600 | ~1477, 1585 | |
| Methoxy/Ethoxy Group | Asymmetric C-O-C Stretch | ~1250 | - | ~1247 | - |
| Symmetric C-O-C Stretch | ~1040 | - | ~1035 | - | |
| Aliphatic C-H Stretch | ~2850 - 2980 | - | ~2835 - 2955 | - |
Interpretation of the Spectrum of this compound
The FTIR spectrum of this compound is characterized by the distinct absorption bands of its constituent functional groups.
-
Amide Group: The presence of the acetamide group is confirmed by the N-H stretching vibration, typically observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The strong absorption band corresponding to the C=O stretching (Amide I) is expected around 1650-1700 cm⁻¹. The N-H bending vibration (Amide II) typically appears in the 1550-1650 cm⁻¹ range.
-
Nitro Group: The aromatic nitro group gives rise to two characteristic and strong absorption bands. The asymmetric stretching vibration of the NO₂ group is found in the 1500-1550 cm⁻¹ region, while the symmetric stretching vibration appears at a lower frequency, between 1330 cm⁻¹ and 1370 cm⁻¹.
-
Aromatic Ring: The benzene ring substitution is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Methoxy Group: The methoxy substituent is identified by the characteristic asymmetric and symmetric C-O-C stretching vibrations, which are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The aliphatic C-H stretching of the methyl group will be observed in the 2850-2980 cm⁻¹ range.
Experimental Protocols
Sample Preparation for FTIR Analysis (Solid Samples)
1. KBr Pellet Method
This is a common technique for obtaining high-quality FTIR spectra of solid samples.
-
Sample Grinding: In an agate mortar, finely grind approximately 1-2 mg of the solid sample.
-
Mixing: Add about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and gently mix with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
2. Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method that requires minimal sample preparation.
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Analysis: Collect the FTIR spectrum.
Logical Workflow for FTIR Spectral Analysis
The following diagram illustrates the logical workflow for the FTIR spectral analysis of a solid organic compound.
Caption: Workflow for FTIR analysis of solid samples.
References
- 1. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 3. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-ethoxy-2-nitrophenyl)acetamide for Researchers
This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential biological activities of two closely related nitroaromatic compounds: N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-ethoxy-2-nitrophenyl)acetamide. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties are fundamental for understanding their behavior in various experimental settings.
| Property | This compound | N-(4-ethoxy-2-nitrophenyl)acetamide |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₁₀H₁₂N₂O₄[2] |
| Molecular Weight | 210.19 g/mol [1] | 224.21 g/mol [2] |
| Appearance | Yellow crystalline solid[1] | Yellow crystalline solid |
| Melting Point | 117-118 °C[3] | 96-98 °C / 103-104 °C[4] |
| Solubility | Recrystallized from aqueous solution, suggesting some solubility in water.[5] | Moderate solubility in organic solvents and limited solubility in water.[6] |
| Crystal System | Monoclinic[5] | - |
| Space Group | P2₁/n[5] | - |
Note on the melting point of N-(4-ethoxy-2-nitrophenyl)acetamide: Conflicting data has been reported. Researchers should consider verifying this property experimentally.
Structural and Spectroscopic Analysis
The structural differences between the methoxy and ethoxy substituents influence the overall conformation of the molecules. X-ray crystallography studies have provided detailed insights into their three-dimensional structures.
A comparative analysis of the crystal structures reveals that both molecules are significantly non-planar.[5] The degree of planarity of the substituents with the central phenyl ring varies. In this compound, the methoxy group is nearly coplanar, while the nitro and acetamido groups are twisted out of the plane.[5] Similar deviations are observed for N-(4-ethoxy-2-nitrophenyl)acetamide.[5]
Infrared (IR) Spectroscopy
The IR spectra of both compounds exhibit characteristic peaks corresponding to their functional groups. The spectrum for N-(4-ethoxy-2-nitrophenyl)acetamide is available through the NIST WebBook and shows key absorptions for the N-H, C=O, and NO₂ groups.[2] Similarly, an IR spectrum for This compound is available, showing the expected vibrational modes.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Mass Spectrometry
Mass spectra for both compounds are available and confirm their respective molecular weights. The fragmentation patterns would be influenced by the nature of the alkoxy group and the positions of the substituents on the aromatic ring. The NIST WebBook provides the mass spectrum for N-(4-ethoxy-2-nitrophenyl)acetamide.[2]
Synthesis of the Compounds
The synthetic routes to both compounds are well-established and involve standard organic chemistry reactions.
Synthesis of this compound
This compound is synthesized by the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[5] The reaction is typically carried out at room temperature, followed by purification via recrystallization.[5]
Synthesis of N-(4-ethoxy-2-nitrophenyl)acetamide
The synthesis of the ethoxy analog involves a two-step process:
-
Nitration: 4-ethoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position.
-
Acetylation: The resulting 4-ethoxy-2-nitroaniline is then acetylated with acetic anhydride.
Comparative Biological Activity
While extensive head-to-head comparative studies on the biological activities of these two specific compounds are limited in the available literature, some general trends and potential applications can be inferred from related research. The seemingly minor difference between a methoxy and an ethoxy group can significantly impact a molecule's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity.[6]
Derivatives of this compound have shown potential as broad-spectrum antimicrobial agents.[1] The parent class of 4-alkoxyacetanilides, to which both compounds belong, has a historical background as analgesics, though some were withdrawn due to toxicity concerns.[5]
N-(4-ethoxy-2-nitrophenyl)acetamide has been investigated for its potential anti-inflammatory and anticancer properties, although specific experimental data supporting these claims were not found in the initial searches. Acetanilide derivatives, in general, are a class of compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and analgesic effects.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research.
Synthesis of this compound
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-methoxy-2-nitroaniline (e.g., 3.36 g, 20 mmol) in glacial acetic acid (e.g., 30 ml).[5]
-
Add acetic anhydride (e.g., 2.46 g, 24 mmol) to the solution.[5]
-
Stir the reaction mixture continuously at room temperature for 18 hours.[5]
-
Dry the mixture under vacuum to remove the solvent.[5]
-
Purify the resulting this compound by recrystallization from an aqueous solution.[5]
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Structural Comparison
Caption: 2D structures of the compared molecules.
General Synthesis Workflow
Caption: Synthetic pathways for the two compounds.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential mechanism of anticancer action.
References
- 1. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Acetamide, N-(4-ethoxy-2-nitrophenyl)- [webbook.nist.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Structural Analysis of N-(4-Methoxy-2-nitrophenyl)acetamide and its 3-nitro Isomer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Key Structural and Physicochemical Differences
This guide provides a comprehensive structural and physicochemical comparison of two isomeric compounds: N-(4-Methoxy-2-nitrophenyl)acetamide and N-(4-Methoxy-3-nitrophenyl)acetamide. Understanding the nuanced differences in their three-dimensional structures, intermolecular interactions, and spectral properties is crucial for applications in medicinal chemistry, materials science, and synthetic chemistry. This document summarizes key experimental data, outlines synthetic methodologies, and visualizes structural relationships to facilitate informed decision-making in research and development.
Physicochemical and Structural Data at a Glance
A summary of the key physicochemical and crystallographic data for the two isomers is presented below, highlighting the impact of the nitro group's position on their properties.
| Property | This compound | N-(4-Methoxy-3-nitrophenyl)acetamide |
| Molecular Formula | C₉H₁₀N₂O₄[1] | C₉H₁₀N₂O₄[2] |
| Molecular Weight | 210.19 g/mol [1] | 210.19 g/mol [2] |
| Melting Point | 117-118 °C | 144-145 °C |
| Crystal System | Monoclinic[1] | Not explicitly found |
| Space Group | P2₁/n[1] | Not explicitly found |
| Key Torsion Angles | Methoxy (C-C-O-C): 6.1°Nitro Group: 12.8°Acetamido Group: 25.4°[1] | Methoxy (C-C-O-C): ~0-6°Nitro Group: ~30°Acetamido Group: Nearly coplanar with the ring[3] |
| Hydrogen Bonding | Intramolecular N-H···O (nitro) hydrogen bond[1] | Intermolecular N-H···O (nitro) hydrogen bonds, forming chains[3] |
Structural Elucidation: The Decisive Role of the Nitro Group's Position
The seemingly minor shift of the nitro group from the ortho (2-position) to the meta (3-position) relative to the acetamido group induces significant changes in the overall molecular conformation and crystal packing.
This compound (The 2-Nitro Isomer): A Tale of Steric Hindrance
The crystal structure of the 2-nitro isomer reveals a non-planar conformation.[1] The steric hindrance imposed by the adjacent nitro and acetamido groups forces them to twist out of the plane of the benzene ring. The methoxy group, however, remains nearly coplanar.[1] A key feature of this isomer is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the ortho-nitro group.[1] This internal interaction satisfies the hydrogen-bonding potential of the amide group within the molecule itself.
N-(4-Methoxy-3-nitrophenyl)acetamide (The 3-Nitro Isomer): A More Planar Arrangement
In contrast, the 3-nitro isomer adopts a more planar structure. The absence of direct steric clash between the nitro and acetamido groups allows the acetamide moiety to lie nearly in the same plane as the aromatic ring.[3] However, the nitro group is still rotated out of the ring plane by approximately 30 degrees.[3] A critical difference is the absence of an intramolecular hydrogen bond. Instead, the amide proton of one molecule forms an intermolecular hydrogen bond with an oxygen atom of the nitro group on a neighboring molecule.[3] This results in the formation of hydrogen-bonded chains within the crystal lattice.
The structural relationship and key differences are visualized in the diagram below.
Experimental Protocols
The synthesis of both isomers generally follows the acetylation of the corresponding substituted aniline.
Synthesis of this compound
This protocol is based on the method described by Hines et al. (2022).[1]
-
Dissolution: Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Acetylation: Add acetic anhydride (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from an aqueous solution to yield pure this compound.
General Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide
A similar acetylation procedure is employed for the 3-nitro isomer.
-
Dissolution: Dissolve 4-methoxy-3-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Acetylation: Add acetic anhydride (typically 1.1-1.5 equivalents) to the solution. A base, such as pyridine, may be added to catalyze the reaction and neutralize the acetic acid byproduct.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acetic acid and anhydride.
-
Isolation and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The synthetic workflow can be represented as follows:
References
Purity Analysis of Synthesized N-(4-Methoxy-2-nitrophenyl)acetamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug discovery. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for the purity assessment of synthesized N-(4-Methoxy-2-nitrophenyl)acetamide. This compound is a valuable intermediate in various synthetic pathways, and its purity is critical for the successful outcome of subsequent reactions.
This guide presents a detailed experimental protocol for TLC analysis, alongside a comparative discussion of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by expected experimental outcomes and logical workflow diagrams.
Synthesis of this compound
This compound is typically synthesized via the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in a suitable solvent like glacial acetic acid. The reaction mixture is stirred at room temperature to facilitate the formation of the amide bond. Following the reaction, the crude product is often purified by recrystallization.
Purity Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used chromatographic technique for the qualitative analysis of reaction progress and the assessment of compound purity. It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase.
Experimental Protocol: TLC Analysis
Objective: To assess the purity of the synthesized this compound and to detect the presence of the starting material, 4-methoxy-2-nitroaniline.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Methanol:n-Hexane:Ethyl Acetate (0.5:5:5.5, v/v/v)
-
Sample of synthesized this compound (dissolved in a small amount of ethyl acetate)
-
Standard sample of 4-methoxy-2-nitroaniline (dissolved in a small amount of ethyl acetate)
-
UV lamp (254 nm) for visualization
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Using separate capillary tubes, spot the dissolved synthesized product and the 4-methoxy-2-nitroaniline standard onto the origin line. It is also advisable to co-spot (spotting both samples on the same point) to aid in identification.
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
-
Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Expected Results and Interpretation
Based on the HPTLC analysis of the starting material, 4-methoxy-2-nitroaniline, which has a reported R_f value of 0.89 ± 0.02 in a similar mobile phase, we can predict the behavior of the product. The acetylation of the amine group to form an amide in this compound increases its polarity. Therefore, the product is expected to have a lower R_f value than the starting material due to stronger interaction with the polar silica gel stationary phase.
A pure sample of this compound should ideally show a single spot. The presence of a spot with an R_f value corresponding to that of the 4-methoxy-2-nitroaniline standard would indicate an incomplete reaction or impure product.
Comparison of Analytical Techniques for Purity Analysis
While TLC is an excellent qualitative tool, other instrumental methods like HPLC and GC-MS offer quantitative and more detailed purity analysis.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase. | Qualitative purity, presence of major impurities, R_f values. | Rapid, inexpensive, simple to perform, requires minimal sample. | Limited resolution, not inherently quantitative, lower sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column. | Quantitative purity (% area), high-resolution separation of impurities. | Highly sensitive, quantitative, reproducible, suitable for non-volatile and thermally labile compounds. | Higher cost of instrumentation and solvents, requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Identification and quantification of volatile impurities, structural information from mass spectra. | Very high sensitivity and selectivity, provides molecular weight and fragmentation patterns. | Requires volatile and thermally stable analytes (or derivatization), potential for thermal degradation of the compound. |
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound.
Caption: A logical workflow for the synthesis, purification, and purity analysis of a chemical compound.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for qualitative screening or precise quantification.
Caption: A diagram comparing TLC, HPLC, and GC-MS for purity analysis.
A Comparative Guide to the Torsion Angles and Planarity of N-(4-Methoxy-2-nitrophenyl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of a molecule, dictated by its torsion angles and overall planarity, is a critical determinant of its biological activity and material properties. In drug design, the three-dimensional shape of a molecule governs its interaction with biological targets, while in materials science, planarity influences crystal packing and electronic properties. This guide provides a comparative analysis of the solid-state conformation of N-(4-Methoxy-2-nitrophenyl)acetamide and several of its structural analogs, supported by crystallographic data.
Comparative Analysis of Molecular Geometry
The molecular structure of this compound is characterized by a notable deviation from planarity. This non-planar conformation arises from the steric and electronic interactions between the substituents on the phenyl ring. The degree of this deviation can be quantified by the torsion angles that describe the orientation of the methoxy, nitro, and acetamido groups relative to the central phenyl ring.
In this compound, the methoxy group is the most coplanar with the phenyl ring, exhibiting a C9—O2—C4–C3 torsion angle of 6.1(5)°.[1] The nitro group is slightly more twisted, with an O3—N2—C2—C1 torsion angle of 12.8(5)°.[1] The most significant deviation from planarity is observed in the acetamido group, which has a C7—N1—C1—C6 torsion angle of 25.4(5)°.[1][2] This substantial twist is attributed to steric hindrance from the adjacent nitro group.[3] An intramolecular N—H⋯O hydrogen bond is also observed between the amide proton and an oxygen atom of the nitro group.[1][2][4]
A comparison with structurally related molecules reveals the influence of substituent changes on the overall molecular geometry.
| Compound | Methoxy/Ethoxy Torsion Angle (°) | Nitro Group Torsion/Dihedral Angle (°) | Acetamido Group Torsion/Dihedral Angle (°) | Reference |
| This compound | 6.1(5) | 12.8(5) | 25.4(5) | Hines et al., 2022[1][4] |
| N-(4-Ethoxy-2-nitrophenyl)acetamide | 0.56(12) | 14.94(13) | 18.23(15) | Uppu et al., 2020[1][2] |
| N-(4-Hydroxy-2-nitrophenyl)acetamide | - | -0.79(19) | 3.1(2) | Hines et al., 2022[1][2] |
| N-(4-Hydroxy-3-nitrophenyl)acetamide | - | -11.8(2) | 9.0(2) | Salahifar et al., 2015; Deere et al., 2019[1][2] |
| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | 3.3(2) | 12.03(9) | 47.24(6) | Uppu and Fronczek, 2025[3][5] |
| N-(4-Methoxy-3-nitrophenyl)acetamide | ~0-6 | ~30 | ~0 | Hines et al., 2023[3][5] |
The data clearly indicates that minor structural modifications can lead to significant conformational changes. For instance, replacing the methoxy group with a hydroxyl group in N-(4-Hydroxy-2-nitrophenyl)acetamide results in a considerably more planar molecule, with torsion angles for the nitro and acetamido groups of -0.79(19)° and 3.1(2)°, respectively.[1][2] This increased planarity is likely due to the involvement of the hydroxyl group in intermolecular hydrogen bonding.[1][2]
Conversely, the introduction of a methyl group ortho to the acetamido group in N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide leads to a dramatic increase in the non-planarity of the acetamido substituent, with a dihedral angle of 47.24(6)° relative to the phenyl plane.[3][6][5] This is a direct consequence of the increased steric repulsion.
The position of the nitro group also plays a crucial role. In N-(4-Methoxy-3-nitrophenyl)acetamide, where the nitro group is meta to the acetamido group, the acetamide moiety is nearly coplanar with the aromatic ring.[3][5]
Experimental Protocols
Synthesis of this compound:
The synthesis of this compound was achieved through the acetylation of 4-methoxy-2-nitroaniline.[2][4] In a typical procedure, 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline was dissolved in 30 ml of glacial acetic acid.[4] To this solution, 2.46 g (24 mmol) of acetic anhydride was added, and the reaction mixture was stirred continuously for 18 hours at room temperature.[2][4] Following the reaction, the solvent was removed under vacuum. The resulting residue containing this compound was then purified by two recrystallizations from an aqueous solution.[2][4] Single crystals suitable for X-ray diffraction were grown by the slow cooling of a hot, nearly saturated aqueous solution of the purified compound.[4]
X-ray Crystallography:
The determination of the molecular structure and torsion angles was performed using single-crystal X-ray diffraction.[1] Data collection is typically carried out using a diffractometer equipped with a suitable X-ray source. The structure is solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms are generally located in difference maps, with C-H hydrogen atoms treated as riding in geometrically idealized positions. The coordinates of the N-H hydrogen atom are typically refined.[4]
Visualization of Torsion Angles
To visually represent the key torsion angles that define the non-planar conformation of this compound, the following diagram was generated.
Caption: Key torsion angles in this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to N-(4-Methoxy-2-nitrophenyl)acetamide and Other Nitrated Alkoxyacetanilides for Researchers
This guide offers a comparative overview of N-(4-Methoxy-2-nitrophenyl)acetamide and related nitrated alkoxyacetanilides, tailored for researchers, scientists, and professionals in drug development. While direct comparative experimental data for a comprehensive series of these compounds is limited in publicly available literature, this document consolidates existing information on their synthesis, physicochemical properties, and potential biological activities. Furthermore, it provides detailed experimental protocols for the evaluation of their antimicrobial and anti-inflammatory potential.
Synthesis and Physicochemical Properties
Nitrated alkoxyacetanilides can be generally synthesized via the acetylation of the corresponding nitrated alkoxy anilines. The synthesis of this compound serves as a representative example of this straightforward method.
Experimental Protocol: Synthesis of this compound [1][2]
This protocol describes the acetylation of 4-methoxy-2-nitroaniline.
-
Materials:
-
4-methoxy-2-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
Dry the mixture under vacuum to remove the solvent.
-
Purify the resulting this compound residue by recrystallization twice from an aqueous solution.
-
A similar two-step process involving nitration followed by acetylation can be used for other analogues, such as N-(4-Ethoxy-2-nitrophenyl)acetamide, starting from 4-ethoxyaniline.
Below is a workflow for the general synthesis of N-(4-alkoxy-2-nitrophenyl)acetamides.
Caption: General synthesis of N-(4-alkoxy-2-nitrophenyl)acetamides.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₁₀N₂O₄ | 210.19 | 117-118 | Yellow Solid |
| N-(4-Ethoxy-2-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | 96-98 | Yellow Crystalline Solid |
| N-(4-propoxy-2-nitrophenyl)acetamide | C₁₁H₁₄N₂O₄ | 238.24 | Not available | Not available |
| N-(4-Methoxy-3-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | Not available | Not available |
| N-(4-Ethoxy-3-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | Not available | Not available |
Data sourced from various chemical suppliers and databases. Availability of experimental data for all compounds is limited.
Biological Activity and Potential Mechanisms of Action
While specific quantitative data on the biological activity of this compound and its close analogs are scarce, the broader classes of nitroaromatic compounds and acetanilides are known to possess antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Nitroaromatic compounds often exhibit antimicrobial effects that are dependent on the reductive bioactivation of the nitro group within the target microorganism. This process is catalyzed by nitroreductase enzymes.
Hypothesized Antimicrobial Mechanism of Action
The proposed mechanism involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, as well as a nitro anion radical. These reactive species can induce cellular damage, including DNA damage, leading to cell death[1][3][4].
Caption: Reductive bioactivation of nitroaromatics.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be inferred from the well-studied mechanisms of related acetanilide derivatives, such as acetaminophen. Acetaminophen is known to inhibit cyclooxygenase (COX) enzymes and has also been shown to suppress the NF-κB signaling pathway[5][6].
Hypothesized Anti-inflammatory Mechanisms
It is plausible that nitrated alkoxyacetanilides may exert anti-inflammatory effects through similar pathways:
-
COX Inhibition: By inhibiting COX enzymes, these compounds could reduce the production of prostaglandins, which are key mediators of inflammation.
-
NF-κB Pathway Inhibition: Inhibition of the NF-κB pathway would lead to a decrease in the expression of pro-inflammatory genes, including cytokines and chemokines.
Caption: Potential anti-inflammatory mechanisms.
Recommended Experimental Protocols for Performance Evaluation
To facilitate direct comparison, standardized assays are crucial. The following are detailed protocols for assessing the antimicrobial and anti-inflammatory activities of this compound and its analogs.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Assay
This method is a widely accepted standard for determining the antimicrobial susceptibility of bacteria.
Experimental Protocol
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks
-
Negative control disks (solvent only)
-
Sterile forceps
-
Incubator
-
-
Procedure:
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the standardized bacterial suspension and streaking it evenly across the entire surface of an MHA plate.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate, ensuring they are well-spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating acute inflammation.
Experimental Protocol
-
Animals:
-
Wistar rats or Swiss albino mice (typically 150-200g)
-
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin or Diclofenac sodium)
-
Plebismometer or digital calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, positive control, or vehicle orally or intraperitoneally to different groups of animals.
-
After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plebismometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
This compound and its related nitrated alkoxyacetanilides represent a class of compounds with potential for biological activity, likely encompassing antimicrobial and anti-inflammatory effects. However, a comprehensive understanding and direct comparison of their performance are currently hampered by a lack of publicly available, quantitative experimental data. The synthesis of these compounds is generally straightforward, and established protocols are available to evaluate their biological potential. This guide provides a foundation for researchers to initiate such comparative studies, offering detailed methodologies and a summary of the current, albeit limited, state of knowledge. Further research is warranted to elucidate the structure-activity relationships within this series and to confirm the hypothesized mechanisms of action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Acetaminophen inhibits iNOS gene expression in RAW 264.7 macrophages: differential regulation of NF-kappaB by acetaminophen and salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaminophen inhibits NF-kappaB activation by interfering with the oxidant signal in murine Hepa 1-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of N-(4-Methoxy-2-nitrophenyl)acetamide as a Pharmaceutical Impurity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for the pharmaceutical impurity, N-(4-Methoxy-2-nitrophenyl)acetamide. It offers a comparative analysis of analytical methodologies, supported by experimental protocols and performance data, to ensure accurate and reliable quantification as required by regulatory standards.
Introduction to this compound
This compound is a potential process-related impurity or degradation product in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a nitro group and an acetamide moiety on a methoxy-substituted benzene ring, necessitates robust analytical methods for its detection and quantification at trace levels to ensure the safety and efficacy of the final drug product. The validation of analytical methods for such impurities is a critical component of drug development and quality control, guided by international guidelines such as those from the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate validation of pharmaceutical impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile or semi-volatile impurities. This section compares the performance of these techniques for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for the Validation of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using columns with sub-2 µm particles, requiring higher pressures. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Run Time | 15-30 minutes | 2-10 minutes[1][2] | 20-40 minutes |
| Resolution | Good | Excellent, with sharper peaks and better separation of closely eluting impurities.[2][3] | Very high, especially with high-resolution mass analyzers. |
| Sensitivity (LOD) | 0.01 - 0.05 µg/mL | 0.005 - 0.02 µg/mL[4] | < 0.01 µg/mL |
| Solvent Consumption | High | Low (up to 90% reduction compared to HPLC).[3][4] | Low (solvents used for sample preparation). |
| Instrumentation Cost | Moderate | High | High |
| Method Development | Well-established protocols. | Requires optimization for high pressures. | Requires derivatization for non-volatile compounds. |
| Best Suited For | Routine quality control, stability studies. | High-throughput screening, complex impurity profiles. | Volatile impurities and structural elucidation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for method validation. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for similar nitroaromatic compounds and serves as a robust starting point for validation.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution: Accurately weigh a sample of the drug substance, dissolve in the diluent to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound, particularly for confirming its structure.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-450
Sample Preparation:
-
As this compound has limited volatility, derivatization may be necessary to improve its chromatographic behavior. A common approach is silylation.
-
Derivatization (Silylation): To 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
Data Presentation and Performance Characteristics
The validation of an analytical method involves demonstrating its suitability for the intended purpose. The following tables summarize the expected performance characteristics for the HPLC validation of this compound.
Table 2: HPLC Method Validation - System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: HPLC Method Validation - Performance Data
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | LOQ to 150% of specification limit | 0.1 - 15 |
| Accuracy (% Recovery) | 80.0 - 120.0% | 98.5 - 101.2% |
| Precision (RSD) - Repeatability | ≤ 5.0% | 1.5% |
| Precision (RSD) - Intermediate Precision | ≤ 10.0% | 2.1% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.1 |
| Specificity | No interference from blank, placebo, or other impurities | Peak purity index > 0.999 |
Mandatory Visualizations
Experimental Workflow for HPLC Validation
Caption: Workflow for the validation of an HPLC method for pharmaceutical impurity analysis.
Signaling Pathway of Impurity Formation (Hypothetical)
Caption: Potential pathways for the formation of this compound.
Conclusion
The validation of analytical methods for pharmaceutical impurities like this compound is a rigorous process that requires careful selection of techniques and meticulous execution of experimental protocols. This guide provides a framework for this process, highlighting the strengths of different analytical methods and offering detailed, actionable protocols. By adhering to these guidelines and thoroughly documenting all validation parameters, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of their pharmaceutical products.
References
Safety Operating Guide
Proper Disposal of N-(4-Methoxy-2-nitrophenyl)acetamide: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of N-(4-Methoxy-2-nitrophenyl)acetamide, ensuring the safety of laboratory personnel and environmental compliance. Researchers, scientists, and professionals in drug development should adhere to these procedural steps for handling and disposal.
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is harmful if swallowed and may cause skin and eye irritation.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves and impervious clothing are necessary to prevent skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, use a full-face respirator.[1] |
Ensure adequate ventilation in the handling area to avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[3] Do not discharge the chemical into drains or the environment.[2][4]
Step 1: Containment
-
Collect the this compound waste in a suitable, closed, and clearly labeled container.[1] This prevents accidental spillage and exposure.
Step 2: Labeling
-
The waste container must be accurately labeled with the chemical name: "this compound" and appropriate hazard symbols.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Professional Disposal
-
The final disposal of this compound must be conducted by a licensed chemical waste disposal company.
-
Viable disposal methods include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all regulatory requirements.
Accidental Spill Response
In the event of a spill, follow these emergency procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment:
-
Decontamination: Clean the spill area thoroughly.
-
Personal Safety: Avoid breathing dust and contact with skin and eyes by wearing the prescribed PPE.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-(4-Methoxy-2-nitrophenyl)acetamide. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1][2] While comprehensive toxicological data is not available, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation. The following personal protective equipment is mandatory when handling this substance.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn over safety goggles, especially when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Butyl or Neoprene gloves are recommended for handling nitrophenyl compounds.[3] Nitrile gloves may be suitable for short-term splash protection. Double gloving is a good practice. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant and impervious lab coat should be worn and fully buttoned.[1] |
| Respiratory Protection | Respirator | A full-face respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory. |
Table 2: Glove Compatibility and Breakthrough Times for Similar Compounds (Nitrobenzene)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl | > 480 | Excellent |
| Neoprene | 90 | Fair |
| Nitrile | < 1 | Not Recommended for prolonged contact |
Note: This data is for Nitrobenzene and should be used as a general guideline. It is crucial to consult the specific glove manufacturer's chemical resistance data.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Preparation and Pre-Handling Check
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather PPE: Assemble all required PPE as detailed in Table 1 and inspect for any damage.
-
Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Work Area Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have pre-labeled containers for your solution and for waste.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or glassine paper to avoid contaminating the balance.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing the Solution:
-
Place a stir bar in the receiving flask containing the solvent.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.
-
If necessary, gently heat the solution using a controlled heating mantle. Never use an open flame.
-
Keep the container covered as much as possible during the process.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, and then the lab coat.
-
Dispose of single-use PPE in the designated hazardous waste container.
-
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial for environmental protection and laboratory safety.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Labeled, sealed, and compatible hazardous waste container. | "Hazardous Waste," "this compound," and the approximate amount. |
| Liquid Waste | Labeled, sealed, and compatible hazardous waste container. | "Hazardous Waste," "this compound Solution," list of solvents and concentrations. |
| Contaminated PPE | Labeled, sealed, and compatible hazardous waste container. | "Hazardous Waste," "Contaminated PPE." |
Disposal Procedure:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
Table 4: Emergency Response
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department. |
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling and responding to emergencies involving this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
